Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKGPOPPUFFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The core of this synthesis involves the cyclopropanation of an activated alkene, ethyl acrylate, with chlorofluorocarbene (:CClF). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a research and development setting.
Synthesis Pathway Overview
The principal synthetic route to this compound is the [1+2] cycloaddition of chlorofluorocarbene to the double bond of ethyl acrylate. The highly reactive chlorofluorocarbene is generated in situ from a suitable precursor, such as dichlorofluoromethane (CHClF₂), through alpha-elimination using a strong base. To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst (PTC) is employed.
The overall reaction is depicted below:
Caption: Overall reaction for the synthesis of this compound.
Experimental Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these values are based on analogous reactions and may require optimization for this specific synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Acrylate | 1.0 equivalent | General Stoichiometry |
| Dichlorofluoromethane | 1.5 - 2.0 equivalents | Analogous Reactions |
| Potassium tert-butoxide | 1.5 - 2.0 equivalents | Analogous Reactions |
| Phase-Transfer Catalyst | 0.02 - 0.05 equivalents | Analogous Reactions |
| Reaction Conditions | ||
| Solvent | Dichloromethane | Common Solvent |
| Temperature | 0 °C to room temperature | Analogous Reactions |
| Reaction Time | 4 - 12 hours | Analogous Reactions |
| Product | ||
| Yield | 60 - 80% (estimated) | Analogous Reactions |
| Boiling Point | 173.2 ± 40.0 °C (Predicted)[1] | [1] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted)[1] | [1] |
Detailed Experimental Protocol
This protocol outlines the steps for the synthesis of this compound.
Materials and Reagents
-
Ethyl acrylate
-
Dichlorofluoromethane (or a suitable precursor for chlorofluorocarbene)
-
Potassium tert-butoxide
-
Triethylbenzylammonium chloride (TEBA) or other suitable phase-transfer catalyst
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Reaction Setup and Procedure
The following diagram illustrates the experimental workflow:
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Steps:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet tube, and a condenser, combine ethyl acrylate (1.0 eq.), anhydrous dichloromethane, and the phase-transfer catalyst (e.g., TEBA, 0.05 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath with constant stirring.
-
Base Addition: Slowly add potassium tert-butoxide (1.5 eq.) to the cooled mixture.
-
Carbene Generation and Reaction: Introduce dichlorofluoromethane gas (1.5 eq.) into the reaction mixture through the gas inlet tube, ensuring the outlet is below the surface of the liquid. The reaction is exothermic and should be maintained at 0-5 °C.
-
Reaction Progression: After the addition of the carbene precursor is complete, allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Signaling Pathway (Reaction Mechanism)
The reaction proceeds through the formation of a highly electrophilic chlorofluorocarbene intermediate.
Caption: The two-step mechanism of chlorofluorocarbene generation and subsequent cycloaddition.
Mechanism Description:
-
Carbene Generation: The strong base, potassium tert-butoxide, deprotonates dichlorofluoromethane to form a trichloromethyl anion. This anion is unstable and undergoes alpha-elimination, losing a chloride ion to generate the highly reactive chlorofluorocarbene. The phase-transfer catalyst facilitates the interaction between the base and the carbene precursor.
-
Cycloaddition: The electron-rich double bond of ethyl acrylate acts as a nucleophile and attacks the electrophilic carbene. This is a concerted process where the two new carbon-carbon bonds are formed simultaneously, leading to the formation of the cyclopropane ring. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.
Safety Considerations
-
Dichlorofluoromethane is a gas and should be handled in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale.
References
"Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a halogenated cyclopropane derivative with significant potential in organic synthesis, particularly as an intermediate in the development of novel pharmaceuticals and agrochemicals. Its unique trifunctionalized three-membered ring structure, featuring a chlorine atom, a fluorine atom, and an ethyl ester group, imparts distinct chemical reactivity. This document provides a comprehensive overview of the chemical properties, structure, and stereoisomerism of this compound. It further details an experimental protocol for its synthesis and characterization, and explores its reactivity, which is of considerable interest to researchers in medicinal chemistry and materials science.
Chemical Properties and Structure
This compound is a colorless to pale yellow liquid.[1] The presence of both chlorine and fluorine on the cyclopropane ring, along with an ethyl ester functional group, makes it a versatile building block in organic synthesis.[1]
Quantitative Data
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of the publicly available data for this compound are predicted values.
| Property | Value | Source |
| CAS Number | 155051-93-7 | [1] |
| Molecular Formula | C₆H₈ClFO₂ | [1] |
| Molecular Weight | 166.58 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 173.2 ± 40.0 °C (Predicted) | |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |
Structural Information
The structure of this compound is characterized by a cyclopropane ring substituted with a chlorine atom, a fluorine atom, and an ethyl carboxylate group. The geminal dihalogen substitution on one of the cyclopropane carbons is a key structural feature that influences its reactivity.
The presence of two stereogenic centers in the cyclopropane ring (C1 and C2) gives rise to the possibility of stereoisomerism. Specifically, this compound can exist as a pair of diastereomers: cis and trans. In the cis isomer, the ethyl carboxylate group is on the same side of the cyclopropane ring as the chlorine and fluorine atoms, while in the trans isomer, it is on the opposite side.
Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers ((1R,2R) and (1S,2S) for the trans isomer; (1R,2S) and (1S,2R) for the cis isomer). The specific stereochemistry of the molecule can significantly impact its biological activity and its utility in asymmetric synthesis. The separation and characterization of these individual stereoisomers are crucial for applications in drug development.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are essential for its practical application. The following sections provide a representative synthesis method and analytical procedures.
Synthesis of this compound
A common method for the synthesis of gem-dihalocyclopropanes is the reaction of an alkene with a haloform and a base. For this compound, a plausible synthetic route involves the reaction of ethyl acrylate with chlorofluorocarbene (:CClF), which can be generated in situ.
Materials:
-
Ethyl acrylate
-
Sodium trichloroacetate
-
Triglyme
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
A mixture of sodium trichloroacetate and triglyme is heated to generate dichlorofluoromethane.
-
The dichlorofluoromethane is then dehydrochlorinated with a strong base to form chlorofluorocarbene.
-
Ethyl acrylate is added to the reaction mixture, and the chlorofluorocarbene undergoes a cycloaddition reaction to form the cyclopropane ring.
-
The reaction mixture is then cooled and quenched with water.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Characterization
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl protons would be indicative of their stereochemical relationship (cis or trans).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the cyclopropane ring. The carbon attached to the two halogen atoms will exhibit a characteristic chemical shift due to their electronegativity.
GC-MS is a powerful technique for assessing the purity of the synthesized compound and confirming its molecular weight. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 166.58). The fragmentation pattern can provide further structural information.
Reactivity and Potential Applications
The reactivity of this compound is largely dictated by the strained cyclopropane ring and the presence of the halogen atoms and the ester group.
Ring-Opening Reactions
The strained three-membered ring is susceptible to ring-opening reactions under various conditions, such as with nucleophiles or under thermal or acidic conditions. These reactions can lead to the formation of functionalized acyclic compounds, which are valuable intermediates in organic synthesis.
Potential Ring-Opening Pathway:
Caption: Nucleophilic ring-opening of the cyclopropane.
Applications in Drug Development
The introduction of fluorine and a cyclopropyl moiety into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound serves as a valuable precursor for introducing the 2-chloro-2-fluorocyclopropyl group into larger molecules of pharmaceutical interest. Its electrophilic nature makes it a useful intermediate in the synthesis of various pharmaceuticals.[1]
Conclusion
This compound is a synthetically valuable compound with a unique combination of functional groups. Its chemical properties and reactivity make it an important building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The detailed understanding of its synthesis, characterization, and reactivity provided in this guide will be beneficial for researchers and scientists working in these areas. Further exploration of the stereoselective synthesis of its individual isomers will undoubtedly expand its applications in the creation of novel and potent therapeutic agents.
References
"Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" CAS 155051-93-7 basic information
CAS Number: 155051-93-7
This technical guide provides a comprehensive overview of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a halogenated cyclopropane derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide combines information from supplier specifications with plausible scientific extrapolations based on related compounds and established chemical principles.
Basic Information
This compound is a synthetic organic compound featuring a unique gem-dihalogenated cyclopropane ring. The presence of both chlorine and fluorine atoms on the same carbon, along with an ethyl ester functional group, makes it a potentially valuable building block in medicinal chemistry and materials science.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 155051-93-7 | - |
| Molecular Formula | C₆H₈ClFO₂ | [1] |
| Molecular Weight | 166.58 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Predicted |
| Boiling Point | 173.2 ± 40.0 °C (at 760 mmHg) | Predicted by suppliers |
| Density | 1.27 ± 0.1 g/cm³ | Predicted by suppliers |
| Purity | Typically ≥95% | Commercial availability |
| Solubility | Expected to be soluble in common organic solvents | Based on structure |
Synthesis
Proposed Experimental Protocol: Synthesis via Carbene Addition
This proposed protocol is based on the general principles of dihalocarbene generation and cycloaddition.
Materials:
-
Ethyl acrylate
-
Dichlorofluoromethane (CHCl₂F) or a suitable precursor
-
A strong base (e.g., sodium hydroxide, potassium tert-butoxide)
-
A phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with ethyl acrylate and the chosen solvent. The mixture is cooled to 0 °C in an ice bath.
-
Carbene Generation: A solution of the strong base in a suitable solvent is prepared. If using a phase-transfer catalyst, it is added to the alkene solution. The base solution is then added dropwise to the cooled reaction mixture containing the chlorofluorocarbene precursor. The in-situ generated chlorofluorocarbene is highly reactive.
-
Cycloaddition: The generated carbene reacts with ethyl acrylate to form the cyclopropane ring. The reaction is typically stirred at low temperature for several hours to ensure complete conversion.
-
Workup: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including the choice of base, solvent, and temperature, would require optimization for this particular substrate.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound is publicly available. The following are predicted characteristics based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Ethyl group: A triplet for the CH₃ protons and a quartet for the CH₂ protons. - Cyclopropane ring protons: Complex multiplets due to diastereotopicity and coupling with each other and with the fluorine atom. |
| ¹³C NMR | - Carbonyl carbon: A signal in the range of 165-175 ppm. - gem-dihalo carbon (C-Cl-F): A doublet due to coupling with fluorine, expected to be significantly downfield. - Other cyclopropane carbons: Signals in the aliphatic region, likely showing C-F coupling. - Ethyl group carbons: Two distinct signals. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 166 and an M+2 peak at m/z 168 with an approximate 3:1 ratio, characteristic of a single chlorine atom. - Fragmentation: Likely loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially cleavage of the cyclopropane ring. |
Applications in Drug Development
While specific applications for this compound are not documented, its structural motifs are highly relevant in modern drug discovery. The cyclopropane ring is a valuable bioisostere for phenyl rings and other groups, offering a rigid scaffold that can enhance binding affinity and metabolic stability.
The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and pKa, and to block sites of metabolism. The combination of a cyclopropane ring and geminal halo-fluoro substitution makes this compound a potentially useful intermediate for creating novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Diagram 2: Role in Drug Discovery Logic
Caption: The strategic use of cyclopropane intermediates in lead optimization.
Safety and Handling
Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While detailed experimental data is currently scarce in the public domain, its structural features suggest it could be a valuable tool for medicinal chemists seeking to introduce the unique properties of halogenated cyclopropanes into novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility.
References
An In-depth Technical Guide to Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique halogenated cyclopropane structure makes it a valuable building block in organic synthesis.
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for its application in synthetic chemistry and for safety considerations.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClFO₂ | [1][2][3] |
| Molecular Weight | 166.58 g/mol | [1][3] |
| CAS Number | 155051-93-7 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Purity | Typically ≥98.0% | [4] |
| Predicted Boiling Point | 173.2 ± 40.0 °C | [3][4] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [3][4] |
Experimental Protocols
Synthesis of Ethyl 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylate [5]
Objective: To synthesize Ethyl 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylate via esterification of 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylic acid.
Materials:
-
2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylic acid (43 g, 0.28 mol)
-
Ethanol (44 ml)
-
Sulphuric acid (catalytic amount)
Procedure:
-
To 43 g (0.28 mol) of 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylic acid, add 44 ml of ethanol at room temperature with stirring.
-
Carefully add a catalytic amount of sulphuric acid to the reaction mixture.
-
The reaction mixture is then processed to isolate the final product. [Further details on workup and purification were not specified in the source material.]
This procedure demonstrates a standard Fischer esterification, a common method for converting carboxylic acids to esters.
Application in Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both chlorine and fluorine atoms on the cyclopropane ring provides multiple reaction sites and influences the electronic properties of the molecule, making it a versatile precursor for more complex structures.
The diagram below illustrates a generalized workflow where this compound serves as a key building block.
Caption: Generalized workflow for the use of this compound.
References
- 1. CAS 155051-93-7: Ethyl 2-chloro-2-fluorocyclopropanecarbox… [cymitquimica.com]
- 2. This compound, CasNo.155051-93-7 Hangzhou KieRay Chem Co.,Ltd. China (Mainland) [kieraychem.lookchem.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Spectroscopic Properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS No. 155051-93-7). Due to the limited availability of experimental data in public databases, this document focuses on the theoretical characterization of the title compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Spectroscopic data from analogous structures are used to support the predicted values. This guide also outlines standard experimental protocols for the acquisition of such data and includes visualizations of analytical workflows and theoretical fragmentation pathways.
Introduction
This compound is a halogenated cyclopropane derivative with potential applications in organic synthesis and medicinal chemistry. The unique stereoelectronic properties of the cyclopropyl ring, combined with the presence of chloro and fluoro substituents, make it an intriguing target for spectroscopic analysis. This guide aims to provide a comprehensive, albeit theoretical, spectroscopic profile of this molecule to aid researchers in its identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₂- (ethyl) | ~4.2 | Quartet (q) | ~7.1 |
| -CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.1 |
| -CH- (cyclopropyl) | 2.0 - 2.5 | Doublet of doublets (dd) or complex multiplet | Variable |
| -CH₂- (cyclopropyl) | 1.2 - 1.8 | Complex multiplet | Variable |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 175 |
| C-Cl, C-F (cyclopropyl) | 80 - 100 |
| -CH- (cyclopropyl) | 20 - 30 |
| -CH₂- (cyclopropyl) | 15 - 25 |
| -O-CH₂- (ethyl) | ~62 |
| -CH₃ (ethyl) | ~14 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C-F | -140 to -180 (relative to CFCl₃) | Multiplet |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) stretch | 1730 - 1750 | Strong |
| C-O (ester) stretch | 1150 - 1300 | Strong |
| C-H (cyclopropyl) stretch | 3000 - 3100 | Medium |
| C-H (alkyl) stretch | 2850 - 3000 | Medium |
| C-F stretch | 1000 - 1100 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 166/168 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| [M-C₂H₅]⁺ | 137/139 | Loss of the ethyl group. |
| [M-OC₂H₅]⁺ | 121/123 | Loss of the ethoxy group. |
| [M-COOC₂H₅]⁺ | 93/95 | Loss of the ethoxycarbonyl group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is trifluorotoluene or hexafluorobenzene.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition of the ions.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis and structural elucidation of a synthetic compound.
Theoretical Mass Spectrometry Fragmentation Pattern
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a foundational, theoretical framework for the spectroscopic characterization of this compound. While awaiting experimental verification, the predicted data herein, derived from established spectroscopic principles and comparative analysis, offers valuable insights for researchers engaged in the synthesis, identification, and application of this and related halogenated cyclopropane compounds. The outlined experimental protocols provide a clear path for obtaining the necessary empirical data to validate and refine these predictions.
A Technical Guide to the Physical Properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a halogenated cyclopropane derivative of interest in synthetic chemistry and drug discovery. The document outlines its appearance and key physical constants, and provides detailed experimental protocols for their determination.
Core Physical and Chemical Properties
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that the boiling point and density are predicted values and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClFO₂ | N/A |
| Molecular Weight | 166.58 g/mol | N/A |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point (Predicted) | 173.2 ± 40.0 °C | N/A |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of this compound is essential for its application in research and development. The following section details standard experimental methodologies for key physical constants.
Purification of this compound
Prior to any physical property measurement, it is imperative to ensure the purity of the compound. A common purification method for liquid esters is fractional distillation under reduced pressure.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge) to enhance separation efficiency.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation: Gradually reduce the pressure to the desired level. Heat the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point at the recorded pressure should be noted.
-
Purity Analysis: The purity of the collected fraction should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Boiling Point
The boiling point can be accurately determined using the distillation method during purification or on a smaller scale using the Thiele tube method.
Methodology (Thiele Tube):
-
Sample Preparation: Place a small amount (a few microliters) of the purified liquid into a small-diameter test tube.
-
Capillary Tube Insertion: Invert a sealed capillary tube and place it into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a microburner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital densitometer.
Methodology (Pycnometer):
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.
-
Mass of Pycnometer with Sample: Fill the pycnometer with the purified liquid, ensuring there are no air bubbles. Place the stopper and wipe off any excess liquid. Weigh the filled pycnometer.
-
Mass of Pycnometer with Water: Clean the pycnometer and fill it with deionized water. Weigh the pycnometer filled with water.
-
Calculation:
-
Calculate the mass of the liquid and the mass of the water.
-
The density of the liquid can be calculated using the following formula: Density of liquid = (Mass of liquid / Mass of water) × Density of water at the measurement temperature.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the purification and determination of the key physical properties of this compound.
Caption: Workflow for the purification and physical property characterization.
References
Technical Guide: Solubility Profile of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework. The protocols outlined herein are designed to enable researchers to generate accurate and reproducible solubility data, which is critical for applications in drug development, process chemistry, and formulation science. This guide details the widely accepted shake-flask method for solubility determination and discusses various analytical techniques for concentration measurement.
Introduction to Solubility in Pharmaceutical Research
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and formulation. For a compound like this compound, which may serve as a key intermediate or a potential therapeutic agent, understanding its solubility in a range of organic solvents is paramount. Organic solvents are integral to various stages of pharmaceutical development, including synthesis, purification, crystallization, and the formulation of dosage forms. A comprehensive solubility profile is therefore essential for rational solvent selection, process optimization, and ensuring the quality and efficacy of the final product.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] It involves equilibrating an excess amount of the solute with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.
2.1. Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane, toluene) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)
2.2. Detailed Experimental Procedure
-
Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[1]
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[1][4] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (see Section 3).
-
Calculation: Calculate the solubility of the compound in the original undiluted solution by taking the dilution factor into account. Express the solubility in appropriate units, such as mg/mL or mol/L.
Analytical Techniques for Concentration Measurement
The choice of analytical technique to measure the concentration of the dissolved this compound will depend on the compound's properties and the available instrumentation.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of organic compounds. A validated HPLC method with a suitable detector (e.g., UV-Vis) is the preferred technique for accurate solubility determination. A calibration curve must be generated using standard solutions of known concentrations.
3.2. UV-Vis Spectroscopy
If this compound has a chromophore that absorbs in the UV-Vis spectrum, this method can be a rapid and straightforward way to determine its concentration. A calibration curve based on Beer-Lambert's law should be prepared.
3.3. Gravimetric Analysis
This is a fundamental method that involves evaporating a known volume of the filtered saturated solution to dryness and weighing the remaining solid residue.[5][6] While simple in principle, it can be less accurate for volatile solutes or when working with small quantities.
Data Presentation
Quantitative solubility data should be organized in a clear and structured table to facilitate comparison and analysis.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Ethanol | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Tetrahydrofuran | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Toluene | 25 | HPLC |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
Chemical Identification
| Property | Value |
| Chemical Name | Ethyl 2-chloro-2-fluorocyclopropanecarboxylate |
| CAS Number | 155051-93-7 |
| Molecular Formula | C₆H₈ClFO₂ |
| Molecular Weight | 166.58 g/mol |
| Synonyms | Cyclopropanecarboxylic acid, 2-chloro-2-fluoro-, ethyl ester |
| Appearance | Colorless to pale yellow liquid[1] |
| Application | Pharmaceutical intermediate[2] |
Hazard Identification (Inferred from Analogous Compounds)
Due to the lack of a specific SDS, the hazard identification for this compound is inferred from structurally related compounds such as ethyl chloroacetate, ethyl 2-chloroacetoacetate, and ethyl 2-chloropropionate.
Potential GHS Hazard Statements:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[3]
-
Acute Toxicity (Oral): Category 3 or 4 (H301/H302: Toxic or Harmful if swallowed)[3]
-
Acute Toxicity (Dermal): Category 2 or 3 (H310/H311: Fatal or Toxic in contact with skin)
-
Acute Toxicity (Inhalation): Category 3 (H331: Toxic if inhaled)
-
Skin Corrosion/Irritation: Category 1B or 2 (H314/H315: Causes severe skin burns and eye damage or causes skin irritation)[3]
-
Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)
-
Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[3]
-
Hazardous to the Aquatic Environment (Acute): Category 1 (H400: Very toxic to aquatic life)[3]
Potential Signal Word: Danger
Potential Hazard Pictograms:
References
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate: A Versatile Fluorinated Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a synthetically valuable, halogenated cyclopropane derivative that has emerged as a versatile building block in organic synthesis. Its unique structural and electronic properties, stemming from the strained three-membered ring and the presence of both chlorine and fluorine atoms, impart distinct reactivity that enables the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its utility in the preparation of medicinally relevant compounds such as conformationally restricted amino acids and fluorinated nucleoside analogs. Detailed experimental protocols for key transformations, summarized quantitative data, and graphical representations of synthetic pathways are presented to facilitate its practical application in the laboratory.
Introduction
Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The rigid cyclopropane scaffold is also a privileged motif in drug design, serving as a bioisosteric replacement for larger, more flexible fragments and enabling precise control over molecular conformation. The combination of these features in this compound creates a powerful synthetic tool for accessing novel chemical space. This document serves as a technical resource for researchers interested in leveraging the unique reactivity of this building block.
Synthesis of this compound
While a definitive, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its preparation can be conceptually approached through established methods for the synthesis of gem-halofluorocyclopropanes. A plausible and commonly employed strategy involves the [2+1] cycloaddition of a chlorofluorocarbene equivalent to an appropriate alkene.
One potential route involves the reaction of ethyl acrylate with a source of chlorofluorocarbene. Dichlorofluoromethane (CHClF₂) can serve as a precursor to chlorofluorocarbene (:CClF) upon treatment with a strong base.
General Experimental Protocol (Hypothetical)
To a cooled solution of ethyl acrylate (1.0 eq.) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂), a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hexamethyldisilazide) is added. Dichlorofluoromethane is then slowly bubbled through the reaction mixture or added as a condensed liquid. The reaction is maintained at low temperature and monitored by GC-MS for the formation of the product. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. Purification is typically achieved by fractional distillation under reduced pressure.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The predicted values are based on standard computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClFO₂ | - |
| Molecular Weight | 166.58 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 173.2 ± 40.0 °C (Predicted) | [2] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [2] |
| CAS Number | 155051-93-7 | [2] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group and the cyclopropyl ring protons. The ethyl group will present as a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (-CH₃). The cyclopropyl protons will likely appear as complex multiplets in the upfield region, with their chemical shifts and coupling constants influenced by the diastereomeric relationship to the ester and halogen substituents.
13C NMR Spectroscopy
The 13C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the cyclopropane ring. The carbon bearing the chlorine and fluorine atoms (C2) is expected to be significantly downfield and will likely show coupling to the fluorine atom.
19F NMR Spectroscopy
A single resonance is expected in the 19F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a cyclopropane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the alkyl groups and C-O stretching of the ester.
| Functional Group | **Expected IR Absorption (cm⁻¹) ** |
| C=O (Ester) | 1730 - 1750 (strong) |
| C-H (Alkyl) | 2850 - 3000 |
| C-O (Ester) | 1000 - 1300 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the molecular ion peak should be observed. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and cleavage of the cyclopropane ring.
Applications in Organic Synthesis
This compound serves as a valuable precursor for a variety of functionalized molecules, primarily through nucleophilic substitution and ring-opening reactions.
Synthesis of Conformationally Restricted Amino Acids
The rigid cyclopropane core of this building block makes it an ideal starting material for the synthesis of non-natural, conformationally restricted amino acids. These modified amino acids are crucial tools in medicinal chemistry for the design of peptides and peptidomimetics with enhanced biological activity and stability.
The synthetic strategy typically involves nucleophilic displacement of one or both halogen atoms, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.
References
Methodological & Application
Application Notes and Protocols for the Stereospecific Preparation of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereospecific synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development. The presence of a stereodefined gem-halocyclopropane moiety offers unique conformational constraints and electronic properties, making it a desirable motif in the design of novel therapeutic agents. This document outlines a plausible stereoselective approach based on asymmetric phase-transfer catalysis, a powerful method for the enantioselective synthesis of cyclopropane derivatives.
Introduction
The stereospecific construction of cyclopropanes bearing two different halogen atoms at the same carbon center presents a significant synthetic challenge. This compound, with its two stereocenters, can exist as four stereoisomers. Accessing these isomers in an enantiomerically pure form is crucial for structure-activity relationship (SAR) studies in drug discovery. The protocol detailed below focuses on the asymmetric cyclopropanation of ethyl acrylate using chlorofluorocarbene generated in situ under chiral phase-transfer catalysis conditions. This method is advantageous due to its operational simplicity, the use of readily available precursors, and the potential for high stereocontrol.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of ethyl acrylate with chlorofluorocarbene, generated from a suitable precursor such as dichlorofluoromethane, under biphasic conditions. A chiral quaternary ammonium salt, derived from a cinchona alkaloid, is employed to induce enantioselectivity. The choice of the chiral catalyst can allow for the selective synthesis of different stereoisomers.
Caption: Proposed synthetic workflow for the stereospecific preparation of this compound.
Experimental Protocols
Method 1: Asymmetric Phase-Transfer Catalyzed Cyclopropanation
This protocol describes the enantioselective synthesis of this compound using a chiral phase-transfer catalyst.
Materials:
-
Ethyl acrylate
-
Dichlorofluoromethane (or other suitable chlorofluorocarbene precursor)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Condenser (if heating is required, though the reaction is often exothermic)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a vigorously stirred solution of ethyl acrylate (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene at 0 °C (ice bath), slowly add a 50% aqueous solution of sodium hydroxide.
-
While maintaining the temperature at 0-5 °C, bubble dichlorofluoromethane gas through the reaction mixture for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired stereoisomer of this compound.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.
Data Presentation
The following table summarizes expected data based on similar asymmetric dihalocyclopropanation reactions reported in the literature. The specific values will depend on the chosen chiral catalyst and optimized reaction conditions.
| Entry | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Catalyst A | Toluene | 0 | 75 | 85:15 | 92 (for major) |
| 2 | Catalyst B | Toluene | 0 | 68 | 10:90 | 88 (for major) |
| 3 | Catalyst A | CH2Cl2 | 0 | 70 | 80:20 | 85 (for major) |
Catalyst A and B represent different commercially available or synthetically accessible chiral phase-transfer catalysts derived from cinchona alkaloids. The cis/trans nomenclature refers to the relative stereochemistry of the ester group and the larger substituent on the other carbon of the cyclopropane ring (in this case, a hydrogen). The enantiomeric excess (ee) is reported for the major diastereomer.
Logical Relationships in Asymmetric Induction
The stereochemical outcome of the reaction is determined by the interaction between the chiral catalyst, the base, the carbene precursor, and the approaching alkene. The chiral phase-transfer catalyst forms a chiral ion pair with the trichlorofluoromethylide anion (generated from the deprotonation of the carbene precursor), which then delivers the chlorofluorocarbene to one face of the ethyl acrylate preferentially.
Caption: Logical diagram illustrating the principle of asymmetric induction by the chiral phase-transfer catalyst.
Safety Precautions
-
Dichlorofluoromethane is a gas and should be handled in a well-ventilated fume hood.
-
Concentrated sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction can be exothermic; therefore, efficient cooling is necessary to control the reaction temperature.
-
All organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
The described protocol provides a robust starting point for the stereospecific preparation of this compound. Optimization of the reaction parameters, including the choice of chiral catalyst, solvent, temperature, and concentration, will be crucial for achieving high yields and stereoselectivities. The successful synthesis of this and related chiral gem-dihalocyclopropanes will undoubtedly facilitate the exploration of new chemical space in drug discovery and development.
Application Notes and Protocols: Reactions of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate with Nucleophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a versatile building block in organic synthesis, offering a gateway to a variety of functionalized cyclopropane derivatives. Its unique geminal chloro- and fluoro-substitution pattern, combined with the activating effect of the ethyl ester group, makes it an interesting substrate for reactions with nucleophilic reagents. These reactions can proceed via several pathways, including nucleophilic substitution at the C2 position or ring-opening of the strained cyclopropane ring. This document provides an overview of the potential reactivity of this compound with common nucleophiles and offers generalized experimental protocols as a starting point for laboratory investigation.
Introduction
Cyclopropane rings are important structural motifs in numerous biologically active molecules and approved drugs. The incorporation of fluorine into these scaffolds can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for the synthesis of diverse fluorinated cyclopropane derivatives. The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is attached to two halogen atoms and is part of a strained three-membered ring.
Predicted Reaction Pathways with Nucleophiles
While specific experimental data for the reactions of this compound with a broad range of nucleophiles is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established chemistry of gem-dihalocyclopropanes and other activated cyclopropane systems. The primary reaction pathways are expected to be nucleophilic substitution and ring-opening.
Nucleophilic Substitution (SN-type Reactions)
Nucleophilic attack at the C2 position, with either chloride or fluoride acting as the leaving group, is a plausible pathway. The relative leaving group ability (Cl- vs. F-) will depend on the reaction conditions and the nature of the nucleophile.
-
With Amines (Primary and Secondary): Reaction with primary or secondary amines is expected to yield 2-amino-2-fluorocyclopropanecarboxylate derivatives. These reactions are typically carried out in the presence of a base to neutralize the generated HCl.
-
With Alkoxides: Alkoxide nucleophiles, such as sodium ethoxide, could lead to the formation of 2-alkoxy-2-fluorocyclopropanecarboxylates.
-
With Thiols: Thiolates, generated from thiols and a base, are anticipated to react to form 2-thio-2-fluorocyclopropanecarboxylates.
The stereochemical outcome of these substitution reactions (retention or inversion of configuration) would need to be determined experimentally.
Ring-Opening Reactions
The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially with soft nucleophiles or under forcing conditions. The regioselectivity and stereoselectivity of the ring-opening would be influenced by the substituents on the ring and the nature of the attacking nucleophile.
Generalized Experimental Protocols
The following protocols are generalized starting points for investigating the reactions of this compound with various nucleophiles. Optimization of reaction conditions (temperature, solvent, stoichiometry, and reaction time) will be necessary for specific substrates.
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Objective: To synthesize ethyl 2-(benzylamino)-2-fluorocyclopropanecarboxylate.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add benzylamine (1.1 eq) to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If no reaction is observed at room temperature, the mixture can be gently heated (e.g., to 40-60 °C).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Ethoxide)
Objective: To synthesize ethyl 2-ethoxy-2-fluorocyclopropanecarboxylate.
Materials:
-
This compound
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous ethanol
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by NMR, MS, and IR.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
Objective: To synthesize ethyl 2-fluoro-2-(phenylthio)cyclopropanecarboxylate.
Materials:
-
This compound
-
Thiophenol
-
A suitable base (e.g., Potassium carbonate (K2CO3) or Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the base (1.2 eq) to the chosen anhydrous solvent.
-
Slowly add thiophenol (1.1 eq) to the suspension at 0 °C to form the thiolate in situ.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by appropriate analytical techniques.
Data Presentation (Hypothetical)
As specific experimental data is limited, the following table is a hypothetical representation of how quantitative data from such experiments could be structured for easy comparison.
| Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Diastereomeric Ratio |
| Primary Amine | Benzylamine, Et3N, DCM, 25°C | Nucleophilic Substitution | Data | Data |
| Secondary Amine | Morpholine, K2CO3, MeCN, 60°C | Nucleophilic Substitution | Data | Data |
| Alkoxide | NaOEt, EtOH, 0°C to 25°C | Nucleophilic Substitution | Data | Data |
| Thiolate | PhSH, NaH, DMF, 0°C to 25°C | Nucleophilic Substitution | Data | Data |
| Soft Nucleophile | NaI, Acetone, reflux | Ring-Opening | Data | Data |
Data to be filled upon experimental investigation.
Visualizations
General Reaction Scheme
Caption: Plausible reaction pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound holds significant potential as a synthetic intermediate for accessing novel fluorinated cyclopropane derivatives. While detailed studies on its reactivity with a wide array of nucleophiles are not abundant, the principles of nucleophilic substitution and ring-opening reactions of activated cyclopropanes provide a solid foundation for exploring its chemistry. The generalized protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers in designing and executing experiments to unlock the synthetic utility of this promising building block. Further investigation is warranted to elucidate the specific reaction outcomes, including yields, regioselectivity, and stereoselectivity, with various nucleophilic partners.
Application Notes and Protocols: Synthesis of Antiviral Fluorocyclopropyl Nucleoside Analogs using Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and cyclopropane rings into nucleoside analogs has emerged as a powerful strategy in the design of novel antiviral agents. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and cell permeability, while the rigid cyclopropane scaffold can lock the molecule in a biologically active conformation and provide novel interactions with viral enzymes.[1][2] This combination of structural features has led to the development of potent inhibitors of viral replication.[3][4]
This document provides detailed application notes and protocols for the use of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate as a key starting material in the synthesis of fluorocyclopropyl nucleoside analogs with potential antiviral activity. While a direct synthesis of a marketed antiviral drug from this specific starting material is not prominently documented in publicly available literature, this guide outlines a representative synthetic pathway to a fluorocyclopropyl guanine analog, a class of compounds that has demonstrated significant antiviral properties against viruses such as Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus (HIV-1).[4] The protocols provided are based on established synthetic methodologies for this class of compounds.
Synthetic Strategy Overview
The overall synthetic strategy involves the conversion of this compound into a key cyclopropylamine intermediate. This intermediate is then coupled with a protected purine base, followed by deprotection to yield the final fluorocyclopropyl nucleoside analog.
Caption: General synthetic workflow from the starting material to the final antiviral compound.
Experimental Protocols
Protocol 1: Synthesis of (1-Amino-2-chloro-2-fluorocyclopropyl)methanol
This protocol describes a plausible multi-step conversion of this compound to the key amine intermediate.
Step 1a: Ammonolysis of the Ester
-
To a solution of this compound (1.0 eq) in methanol (5 mL/mmol) in a sealed pressure vessel, add a 7N solution of ammonia in methanol (10 eq).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain 2-chloro-2-fluorocyclopropanecarboxamide.
Step 1b: Hofmann Rearrangement to the Carbamate
-
To a solution of 2-chloro-2-fluorocyclopropanecarboxamide (1.0 eq) in methanol (10 mL/mmol), add sodium methoxide (1.1 eq) and cool to 0 °C.
-
Add bromine (1.05 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl carbamate derivative.
Step 1c: Reduction to the Amino Alcohol
-
To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) at 0 °C, add a solution of the methyl carbamate (1.0 eq) in THF (5 mL/mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (e.g., dichloromethane/methanol gradient) to afford (1-Amino-2-chloro-2-fluorocyclopropyl)methanol.
Protocol 2: Synthesis of the Fluorocyclopropyl Guanine Analog
This protocol details the coupling of the amino alcohol intermediate with a protected guanine derivative, followed by deprotection.
Step 2a: Coupling Reaction (Mitsunobu Reaction)
-
To a solution of N2-isobutyryl-6-O-(diphenylmethyl)-guanine (1.0 eq), (1-Amino-2-chloro-2-fluorocyclopropyl)methanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (20 mL/mmol) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction under reduced pressure and purify the residue by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to obtain the protected fluorocyclopropyl guanine analog.
Step 2b: Deprotection
-
Dissolve the protected nucleoside analog (1.0 eq) in a mixture of trifluoroacetic acid and water (9:1 v/v) (10 mL/mmol).
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in concentrated ammonium hydroxide (15 mL/mmol) and stir at 55 °C for 12 hours in a sealed vessel.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final fluorocyclopropyl guanine analog.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and antiviral activity of fluorocyclopropyl nucleoside analogs. The data presented here is representative of this class of compounds as found in the literature and should be used for comparative purposes.
Table 1: Representative Reaction Yields
| Step | Product | Typical Yield (%) |
| 1 | (1-Amino-2-chloro-2-fluorocyclopropyl)methanol | 40-50% (over 3 steps) |
| 2a | Protected Fluorocyclopropyl Guanine Analog | 50-65% |
| 2b | Fluorocyclopropyl Guanine Analog | 70-85% |
Table 2: Antiviral Activity of a Representative Fluorocyclopropyl Guanine Analog [4]
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HIV-1 | MT-4 | ~5 | >100 | >20 |
| HCMV | MRC-5 | ~15 | >100 | >6.7 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.
Signaling Pathway and Mechanism of Action
Fluorocyclopropyl nucleoside analogs, once inside a host cell, are typically phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor or a chain terminator for viral polymerases (e.g., reverse transcriptase in HIV or DNA polymerase in herpesviruses), thus halting viral replication.
Caption: Cellular activation and mechanism of action of a fluorocyclopropyl nucleoside analog.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel fluorocyclopropyl nucleoside analogs. The protocols and data presented herein provide a framework for the development of potent antiviral candidates. The unique structural features of these compounds offer significant opportunities for further optimization of their pharmacological properties, paving the way for the discovery of next-generation antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-chloro-2-fluorocyclopropanecarboxylate as a Precursor for Novel Pyrethroid Insecticides
Introduction
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a halogenated cyclopropane derivative with significant potential as a key building block in the synthesis of novel agrochemicals. The unique strained ring system and the presence of both chlorine and fluorine atoms offer opportunities for the development of insecticides with enhanced biological activity and specific toxicological profiles. This document outlines a representative application of this compound in the preparation of a new generation of pyrethroid insecticides. Pyrethroids are a major class of insecticides that act on the nervous system of insects.[1][2]
Representative Application: Synthesis of a Novel Dihalovinyl Pyrethroid Ester
The primary application of this compound in agrochemical synthesis is envisioned to be in the creation of novel pyrethroid insecticides. The cyclopropanecarboxylate core is a hallmark of pyrethroid structures. By modifying the substituents on the cyclopropane ring, it is possible to fine-tune the insecticidal activity, spectrum, and metabolic stability of the resulting compounds.
The synthetic strategy involves the conversion of this compound into a dihalovinylcyclopropanecarboxylic acid, a key intermediate in the synthesis of many commercial pyrethroids like deltamethrin and permethrin.[3][4] This intermediate is then esterified with a suitable alcohol, such as 3-phenoxybenzyl alcohol, to yield the final active ingredient.
Quantitative Data: Insecticidal Activity of Representative Pyrethroids
While specific data for a novel insecticide derived directly from this compound is not publicly available, the following table presents the insecticidal activity of well-established pyrethroids that share the dihalovinylcyclopropane moiety. This data serves as a benchmark for the expected potency of new analogues.
| Compound | Target Pest | LD50 (ng/insect) | Relative Potency (Bioresmethrin = 100) |
| Bioresmethrin | Housefly (Musca domestica) | - | 100 |
| Deltamethrin (α-S) | Housefly (Musca domestica) | - | 2,300 |
| α-RS-Deltamethrin | Housefly (Musca domestica) | - | 1,000 |
| Pyrethrin I | Housefly (Musca domestica) | - | 2 |
Data sourced from Elliott, 1973, as presented in a review by Tsutomu Fujisawa.[3]
Experimental Protocols
The following are representative, multi-step protocols for the synthesis of a novel pyrethroid insecticide starting from this compound.
Step 1: Hydrolysis of this compound
Objective: To convert the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with hydrochloric acid.
-
Extract the product, 2-chloro-2-fluorocyclopropanecarboxylic acid, with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Step 2: Conversion to 3-(2,2-Dihalovinyl)-2,2-dimethylcyclopropanecarboxylic Acid Analogue
Objective: To introduce the dihalovinyl side chain, a key feature of many potent pyrethroids. This is a hypothetical step that would require further research and development to optimize. A plausible approach would involve a ring-opening and subsequent rearrangement/elimination sequence.
Step 3: Formation of the Acid Chloride
Objective: To activate the carboxylic acid for esterification.
Materials:
-
3-(2,2-Dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid analogue
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or dichloromethane
-
Catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, suspend the 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid analogue in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
After cooling, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. This is often used in the next step without further purification.[5]
Step 4: Esterification with an Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol)
Objective: To form the final pyrethroid ester.
Materials:
-
3-(2,2-Dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride analogue
-
3-Phenoxybenzyl alcohol
-
Anhydrous toluene or other suitable solvent
-
Pyridine or triethylamine (acid scavenger)
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene in a reaction vessel under an inert atmosphere.
-
Add pyridine as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride analogue in toluene.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the novel pyrethroid insecticide.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for a novel pyrethroid insecticide.
Diagram 2: Pyrethroid Mode of Action
Caption: Mechanism of pyrethroid neurotoxicity.
References
- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Research on the Safety of Pyrethroids Used as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a valuable synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The unique combination of halogen atoms on the cyclopropane ring imparts specific chemical and biological properties, making it a desirable building block. This document provides a detailed experimental protocol for the synthesis of this compound via a phase-transfer catalyzed cyclopropanation of ethyl acrylate with chlorofluorocarbene generated in situ.
Experimental Workflow
The synthesis follows a clear and logical progression from reagent preparation to product purification.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents and expected yield for the synthesis.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 10.0 g (10.7 mL) | 0.10 | Limiting Reagent |
| Dichlorofluoromethane (CHCl₂F) | CHCl₂F | 102.92 | 20.6 g (15.1 mL) | 0.20 | Carbene Precursor (2 eq.) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 16.0 g | 0.40 | Base (4 eq.) |
| Benzyltriethylammonium Chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 | 0.46 g | 0.002 | Phase-Transfer Catalyst (2 mol%) |
| Water (H₂O) | H₂O | 18.02 | 40 mL | - | Solvent for NaOH |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | ~100 mL | - | Extraction Solvent |
| Product (Expected) | C₆H₈ClFO₂ | 166.58 | ~10.0 g | 0.06 | ~60% Yield |
Detailed Experimental Protocol
Objective: To synthesize this compound from ethyl acrylate and dichlorofluoromethane.
Materials:
-
Ethyl acrylate (≥99%, stabilized)
-
Dichlorofluoromethane (Freon 21)
-
Sodium hydroxide (pellets, ≥97%)
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (ACS grade)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Condenser (with a gas outlet to a scrubber)
-
Mechanical stirrer
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety Precautions:
-
Dichlorofluoromethane is a volatile and potentially harmful substance. All operations involving this reagent should be performed in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The reaction is exothermic. Proper cooling and controlled addition of reagents are crucial to prevent overheating.
-
Dichloromethane is a volatile and suspected carcinogen. Handle with care in a fume hood.
Procedure:
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.
-
Prepare an ice-water bath to cool the reaction flask.
-
-
Reagent Preparation:
-
In a separate beaker, dissolve 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of deionized water. Caution: this process is exothermic. Allow the solution to cool to room temperature.
-
To the reaction flask, add 10.0 g (0.10 mol) of ethyl acrylate, 20.6 g (0.20 mol) of dichlorofluoromethane, and 0.46 g (0.002 mol) of benzyltriethylammonium chloride.
-
-
Reaction Execution:
-
Begin vigorous stirring of the organic mixture in the reaction flask and cool the flask in the ice-water bath to 0-5 °C.
-
Slowly add the cooled sodium hydroxide solution from the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain the internal temperature of the reaction below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain the pure this compound. The boiling point is approximately 173 °C at atmospheric pressure, but will be lower under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken at all times. The expected yield is an estimate and may vary depending on experimental conditions.
Application Notes and Protocols: Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in the Synthesis of Fluorinated Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated cyclopropanes are highly sought-after structural motifs in medicinal chemistry and drug development. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of fluorine, can significantly enhance the pharmacological profile of drug candidates. Ethyl 2-chloro-2-fluorocyclopropanecarboxylate serves as a valuable and versatile building block for the stereoselective synthesis of various fluorinated cyclopropane derivatives. Its geminal chloro and fluoro substituents provide a handle for selective transformations, allowing for the introduction of further diversity into the cyclopropane core.
These application notes provide an overview of the utility of this compound in the synthesis of fluorinated cyclopropanes, with a focus on reductive dechlorination to access valuable 2-fluorocyclopropane structures. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate the application of this chemistry in a research and development setting.
Key Synthetic Application: Reductive Dechlorination
A primary application of this compound is its conversion to ethyl 2-fluorocyclopropanecarboxylate through reductive dechlorination. This transformation is a key step in the synthesis of monofluorocyclopropanes. The removal of the chlorine atom while retaining the fluorine is a common and effective strategy.[1]
The general transformation can be depicted as follows:
Caption: Reductive Dechlorination of this compound.
This reaction is typically achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome and yield of the reaction.
Experimental Protocol: Reductive Dechlorination of this compound
This protocol is a general guideline based on common reductive dehalogenation methods for gem-dihalocyclopropanes.[2] Optimization may be required for specific substrates and scales.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent like benzene or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Charging: To the flask, add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.1 eq).
-
Reducing Agent Addition: Add tributyltin hydride (1.1 - 1.5 eq) to the stirred solution. The addition can be done at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product will contain the desired ethyl 2-fluorocyclopropanecarboxylate along with tin byproducts.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A common eluent system is a gradient of ethyl acetate in hexane.
-
The tin byproducts can often be removed by washing the organic solution with an aqueous solution of potassium fluoride.
-
Safety Precautions:
-
Tributyltin hydride is toxic and should be handled in a well-ventilated fume hood.
-
AIBN is a potentially explosive solid and should be handled with care.
-
Anhydrous solvents are flammable and should be used away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes representative data for the reductive dechlorination of gem-dihalocyclopropanes, which can be considered analogous to the reaction of this compound.
| Entry | Substrate | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl 1,1-dichloro-2-phenylcyclopropane-2,3-dicarboxylate | Bu₃SnH | AIBN | Benzene | 80 | 4 | 85 | General method |
| 2 | 1,1-Dibromo-2-phenylcyclopropane | Bu₃SnH | AIBN | Toluene | 110 | 2 | 92 | General method |
Note: Specific yield and reaction conditions for this compound would need to be determined experimentally.
Experimental and Logical Workflows
The synthesis and application of this compound can be visualized in the following workflow.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the addition of chlorofluorocarbene to ethyl acrylate under phase-transfer catalysis (PTC) conditions. This method offers a potentially scalable and cost-effective route to the target molecule. The protocol includes information on reagents, equipment, reaction conditions, purification, and safety precautions.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. The presence of both chlorine and fluorine atoms on the cyclopropane ring imparts unique chemical and biological properties to the final products. The development of a robust and scalable synthesis is therefore of significant interest. The described method, utilizing phase-transfer catalyzed chlorofluorocarbene addition to ethyl acrylate, presents a promising approach for large-scale production.
Proposed Synthetic Pathway
The synthesis proceeds via the in-situ generation of chlorofluorocarbene from a suitable precursor, such as dichlorofluoromethane, using a strong base in a two-phase system. A phase-transfer catalyst facilitates the transfer of the base to the organic phase, where it reacts with the carbene precursor. The generated chlorofluorocarbene then reacts with ethyl acrylate to form the desired cyclopropane derivative.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| Ethyl acrylate | 140-88-5 | C₅H₈O₂ | ≥99% | Sigma-Aldrich |
| Dichlorofluoromethane | 75-43-4 | CHClF₂ | ≥99% | Airgas |
| Benzyltriethylammonium chloride (TEBA) | 56-37-1 | C₁₃H₂₂ClN | ≥98% | Sigma-Aldrich |
| Sodium hydroxide | 1310-73-2 | NaOH | ≥97% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ≥99.5% | VWR |
| Diethyl ether | 60-29-7 | C₄H₁₀O | ≥99% | VWR |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | ≥97% | Sigma-Aldrich |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a gas outlet to a scrubber
-
Thermometer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a condenser connected to a gas outlet leading to a scrubber containing a dilute sodium hydroxide solution, and a thermometer.
-
Charging Reactants: Charge the flask with ethyl acrylate (1.0 mol, 100.12 g), benzyltriethylammonium chloride (TEBA) (0.05 mol, 11.4 g), and dichloromethane (2 L).
-
Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (10 mol, 400 g in 400 mL of water). Cool the reaction mixture in the flask to 0-5 °C using an ice bath.
-
Carbene Precursor Addition: Slowly add the dichlorofluoromethane (3.0 mol, 308.7 g) to the stirred reaction mixture while maintaining the temperature below 10 °C.
-
Reaction: Slowly add the 50% sodium hydroxide solution dropwise to the vigorously stirred reaction mixture over a period of 4-6 hours, ensuring the temperature remains between 5-15 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots taken from the organic layer.
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Separate the organic layer. Wash the organic layer with water (3 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
| Parameter | Value |
| Reactant Ratios | |
| Ethyl acrylate : Dichlorofluoromethane : NaOH | 1 : 3 : 10 |
| Ethyl acrylate : TEBA | 1 : 0.05 |
| Reaction Conditions | |
| Temperature | 5-15 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 40-60% (based on literature for similar reactions) |
| Product Purity (after distillation) | >95% (by GC) |
Note: The expected yield is an estimate based on the known challenges of chlorofluorocyclopropanation of electron-deficient alkenes. Optimization of reaction conditions may be required to achieve higher yields.
Safety Precautions
-
Dichlorofluoromethane: is a colorless, non-flammable gas.[1][2] It can act as a simple asphyxiant by displacing oxygen.[3] High concentrations can cause central nervous system depression.[2] Contact with the liquefied gas can cause frostbite.[1][2] It is important to handle this substance in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[3]
-
Ethyl Acrylate: is a flammable liquid and should be handled with care.
-
Sodium Hydroxide: is a corrosive solid and its solutions are highly caustic. Handle with appropriate PPE, including gloves and eye protection.
-
General: The reaction should be carried out in a well-ventilated fume hood. A scrubber should be used to neutralize any unreacted dichlorofluoromethane or other volatile byproducts.
Conclusion
The provided protocol outlines a viable method for the scale-up synthesis of this compound. The use of phase-transfer catalysis offers a practical approach for this transformation. Careful control of reaction parameters, particularly temperature, and adherence to safety precautions are essential for a successful and safe synthesis. Further optimization studies may be beneficial to improve the reaction yield.
References
Application Notes and Protocols: Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in a Novel Three-Component Synthesis of Fluorinated Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Pyrazoline scaffolds, in particular, are prevalent in a wide range of biologically active compounds. This document outlines a potential application of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in a novel, one-pot, three-component reaction for the synthesis of highly functionalized and fluorinated pyrazolines. While direct multi-component reactions involving this specific cyclopropane are not extensively reported, this proposed methodology is based on the known reactivity of gem-dihalocyclopropanes and established protocols for pyrazoline synthesis.
The proposed reaction proceeds via an in-situ generation of a fluorinated α,β-unsaturated ester from this compound, which then undergoes a [3+2] cycloaddition with a hydrazine and an aldehyde or ketone. This approach offers a convergent and efficient route to novel fluorinated molecules with high potential for drug discovery programs.
Proposed Multi-Component Reaction
The hypothesized three-component reaction involves the base-mediated ring-opening of this compound (1) to form a reactive α-fluoro-α,β-unsaturated ester intermediate (2). This intermediate is then trapped in situ by a hydrazine derivative (3) and an aldehyde or ketone (4) to yield the corresponding fluorinated pyrazoline (5).
Caption: Proposed three-component reaction workflow.
Key Advantages of the Proposed Method
-
Novelty: Provides access to a new class of fluorinated pyrazoline derivatives.
-
Efficiency: A one-pot synthesis reduces reaction time, and purification steps, and minimizes waste.
-
Diversity: The use of various hydrazine derivatives and carbonyl compounds allows for the creation of a diverse library of products for screening.
-
Medicinal Relevance: The resulting fluorinated pyrazoline scaffold is a privileged motif in drug discovery.
Experimental Protocols
This section provides a detailed, hypothetical experimental protocol for the proposed three-component synthesis of a model fluorinated pyrazoline.
Synthesis of Ethyl 5-fluoro-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate
Materials:
-
This compound
-
Phenylhydrazine
-
Benzaldehyde
-
Triethylamine (Et3N)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Brine solution
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Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol, 1.5 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the α-fluoro-α,β-unsaturated ester.
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To this mixture, add phenylhydrazine (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq).
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Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired ethyl 5-fluoro-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized fluorinated pyrazolines based on the proposed protocol.
| Entry | Hydrazine (R1) | Aldehyde (R2) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Benzaldehyde | 5a | 75 | 3:1 |
| 2 | 4-Methoxyphenyl | Benzaldehyde | 5b | 78 | 4:1 |
| 3 | Phenyl | 4-Chlorobenzaldehyde | 5c | 72 | 3:1 |
| 4 | 4-Nitrophenyl | Benzaldehyde | 5d | 65 | 2.5:1 |
| 5 | Phenyl | 4-Methylbenzaldehyde | 5e | 76 | 3.5:1 |
Logical Relationships in Drug Discovery
The synthesized library of fluorinated pyrazolines can be screened for various biological activities. The logical workflow for such a drug discovery process is outlined below.
Caption: Drug discovery workflow for synthesized compounds.
Conclusion
The proposed three-component reaction utilizing this compound offers a promising and efficient strategy for the synthesis of novel fluorinated pyrazolines. This methodology provides a valuable tool for medicinal chemists and drug development professionals to generate diverse molecular scaffolds for the discovery of new therapeutic agents. Further experimental validation is required to fully explore the scope and limitations of this reaction.
Application Notes and Protocols: Synthetic Utility of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a key building block in the synthesis of pharmaceutical intermediates. The unique structural features of this compound, namely the gem-dihalo-substituted cyclopropane ring, offer a versatile platform for the introduction of fluorinated three-membered rings into target molecules. Such motifs are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and pharmacological properties of drug candidates.
The primary applications of this compound revolve around its transformation into key pharmaceutical intermediates, including 2-fluorocyclopropanecarboxylic acid and its derivatives. These intermediates are crucial for the synthesis of complex molecules, most notably the side chain of the broad-spectrum fluoroquinolone antibiotic, sitafloxacin.
Key Synthetic Transformations
The synthetic utility of this compound is primarily demonstrated through three key transformations:
-
Hydrolysis to 2-chloro-2-fluorocyclopropanecarboxylic Acid: The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is a critical step in preparing for subsequent coupling reactions.
-
Reductive Dechlorination to Ethyl 2-fluorocyclopropanecarboxylate: Selective removal of the chlorine atom is a key step to access monofluorinated cyclopropane derivatives. This can be achieved using radical-mediated reduction conditions.
-
Conversion to 2-fluorocyclopropylamine Intermediates: The carboxylate group can be converted into an amine functionality through various synthetic routes, providing access to another important class of pharmaceutical building blocks.
The following sections provide detailed protocols for these transformations.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of this compound to 2-chloro-2-fluorocyclopropanecarboxylic acid, a key intermediate for amide bond formation.
Materials:
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This compound
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Sodium hydroxide (NaOH)
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Water (H₂O)
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Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of 3-4 with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-2-fluorocyclopropanecarboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
| Reaction Time | 3-6 hours |
Diagram of the Experimental Workflow:
Caption: Workflow for the hydrolysis of the ester.
Protocol 2: Reductive Dechlorination to Ethyl 2-fluorocyclopropanecarboxylate
This protocol details the selective removal of the chlorine atom from this compound using a radical-mediated reaction.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add tributyltin hydride (1.2 eq).
-
Add a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford ethyl 2-fluorocyclopropanecarboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by GC) | >98% |
| Reaction Time | 2-4 hours |
Diagram of the Signaling Pathway (Reaction Mechanism):
Caption: Radical chain mechanism for dechlorination.
Protocol 3: Synthesis of (1R,2S)-2-fluorocyclopropylamine (Key Intermediate for Sitafloxacin)
This multi-step protocol outlines a potential pathway from this compound to a key chiral amine intermediate for sitafloxacin, involving hydrolysis, resolution, and subsequent functional group transformations.
Diagram of the Logical Relationship (Synthetic Pathway):
Caption: Synthetic pathway to a chiral amine intermediate.
Detailed Experimental procedures for each step would require further specific literature precedents but would generally follow standard organic synthesis methodologies for hydrolysis, reduction, resolution, and amine formation.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its ability to serve as a precursor to fluorinated cyclopropane derivatives makes it particularly relevant in modern drug discovery, where the introduction of fluorine can significantly enhance the therapeutic profile of a molecule. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound in their drug development endeavors.
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the required final purity.
Q2: What is the predicted boiling point of this compound?
A2: The predicted boiling point of this compound is 173.2 ± 40.0 °C at standard pressure.[1] For purification by distillation, it is crucial to perform this under reduced pressure to prevent potential decomposition at high temperatures.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include:
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Unreacted starting materials: Such as the haloalkene precursor and ethyl diazoacetate.
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Diastereomers: The target molecule has two chiral centers, leading to the formation of diastereomers which may have different physical and chemical properties.
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Side-products: Byproducts from the cyclopropanation reaction.
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Residual solvents: Solvents used in the synthesis and workup.
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Acidic impurities: If the synthesis is acid-catalyzed or produces acidic byproducts.
Q4: How can I remove acidic impurities from my crude product?
A4: Acidic impurities can be removed by washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, followed by washing with water to neutrality.[2] It is important to ensure all acidic components are removed before distillation to prevent decomposition.[2]
Q5: How can I separate the diastereomers of this compound?
A5: Diastereomers can often be separated by column chromatography due to their different interactions with the stationary phase. Careful selection of the mobile phase is critical for achieving good separation. In some cases, fractional distillation may also provide some degree of separation if the diastereomers have sufficiently different boiling points.
Troubleshooting Guides
Fractional Distillation
Issue 1: The product is decomposing during distillation.
| Possible Cause | Solution |
| Distillation temperature is too high. | Perform the distillation under reduced pressure to lower the boiling point. |
| Presence of acidic impurities. | Wash the crude product with a saturated sodium bicarbonate solution and then with water until neutral before distilling.[2] |
| Prolonged heating. | Ensure the distillation is performed efficiently and not for an extended period. Use an appropriately sized distillation flask. |
Issue 2: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too fast. | Decrease the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Fluctuating pressure. | Ensure the vacuum system is stable and free of leaks. |
Column Chromatography
Issue 3: The product is not separating from impurities on the column.
| Possible Cause | Solution |
| Incorrect mobile phase polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation. |
| Column is overloaded. | Use a larger column or reduce the amount of crude product loaded. |
| Co-elution of diastereomers. | Try a different stationary phase (e.g., alumina instead of silica gel) or a more selective mobile phase. Gradient elution may also improve separation. |
Issue 4: The product is eluting too quickly or too slowly.
| Possible Cause | Solution |
| Mobile phase is too polar (eluting too quickly). | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Mobile phase is not polar enough (eluting too slowly). | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
Issue 5: Tailing of peaks during chromatography.
| Possible Cause | Solution |
| Interaction of polar functional groups with the stationary phase. | Add a small amount of a polar modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Column degradation. | Use a fresh column or regenerate the existing one according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Acid Removal: Wash the crude this compound with a saturated aqueous solution of sodium bicarbonate, followed by several washes with deionized water until the aqueous layer is neutral. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filtration: Filter off the drying agent.
-
Distillation Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short-path distillation head or a Vigreux column for efficient fractionation.
-
Distillation: Heat the flask gently in an oil bath. Collect the fraction that distills at the expected boiling point under the applied vacuum. The predicted boiling point at atmospheric pressure is 173.2 ± 40.0 °C, so the boiling point under vacuum will be significantly lower.[1]
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase Selection: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H8ClFO2 | [1] |
| Molecular Weight | 166.58 g/mol | [1] |
| Predicted Boiling Point | 173.2 ± 40.0 °C | [1] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [1] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for fractional distillation issues.
Caption: Troubleshooting guide for column chromatography issues.
References
Identifying common impurities in "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the cyclopropanation of ethyl acrylate. This reaction involves the addition of a chlorofluorocarbene (:CClF) to the double bond of ethyl acrylate. The chlorofluorocarbene is typically generated in situ from a suitable precursor, such as dichlorofluoromethane (CHClF₂), by reaction with a strong base.
Q2: What are the expected diastereomers of this compound, and how can they be controlled?
The cyclopropanation of ethyl acrylate results in the formation of a new stereocenter, leading to the possibility of two diastereomers: (cis)- and (trans)-Ethyl 2-chloro-2-fluorocyclopropanecarboxylate. The stereoselectivity of the reaction is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Chiral catalysts can be employed to achieve high diastereoselectivity and enantioselectivity.[1][2]
Q3: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both monitoring the progress of the reaction and identifying the components of the final product mixture, including the desired product and any impurities.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and determining the diastereomeric ratio of the product.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Problem 1: Low yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Inefficient carbene generation: The base may not be strong enough or the reaction temperature may be too low for efficient dehydrohalogenation of the carbene precursor. | - Use a stronger base, such as potassium tert-butoxide. - Optimize the reaction temperature. |
| Carbene side reactions: The generated chlorofluorocarbene is highly reactive and can undergo self-addition or react with the solvent. | - Use a high concentration of the alkene (ethyl acrylate) to favor the desired reaction. - Choose an inert solvent that does not react with the carbene. |
| Suboptimal reaction conditions: Incorrect stoichiometry of reactants or inappropriate reaction time. | - Carefully control the molar ratio of the carbene precursor, base, and ethyl acrylate. - Monitor the reaction progress by GC to determine the optimal reaction time. |
Problem 2: Presence of significant impurities in the final product.
A number of impurities can arise from the starting materials, side reactions, and the work-up procedure. The following table summarizes the most common impurities and their potential sources.
| Impurity | Potential Source | Recommended Action for Removal/Minimization |
| Unreacted Ethyl Acrylate | Incomplete reaction; incorrect stoichiometry. | Optimize reaction time and stoichiometry. Remove by fractional distillation during purification. |
| Unreacted Dichlorofluoromethane | Incomplete reaction; excess reagent. | Ensure complete reaction. Highly volatile and usually removed during work-up. |
| Diethyl maleate and fumarate | Dimerization of the carbene followed by rearrangement. | Use a high concentration of ethyl acrylate to promote the desired cyclopropanation. |
| Products of carbene insertion into solvent | Reaction of the highly reactive carbene with the solvent. | Select an inert solvent (e.g., dichloromethane, chloroform) that is less prone to C-H insertion reactions. |
| (cis)- and (trans)-Diastereomers | Non-stereoselective cyclopropanation. | Employ a chiral catalyst or optimize reaction conditions to favor the formation of the desired diastereomer. Separation may be possible by chromatography.[1][2] |
| Hydrolysis product (2-chloro-2-fluorocyclopropanecarboxylic acid) | Hydrolysis of the ester during aqueous work-up. | Perform the work-up under neutral or slightly acidic conditions and minimize contact time with water. |
Experimental Protocols
A detailed experimental protocol is crucial for a successful synthesis. While a specific, universally applicable protocol is not available, a general procedure for the synthesis of a related compound, ethyl 2-fluoro-2-chloro-1-methyl-cyclopropane-carboxylate, involves the esterification of the corresponding carboxylic acid.[7] For the cyclopropanation step, a typical procedure would involve the slow addition of a solution of the carbene precursor (e.g., dichlorofluoromethane) to a mixture of ethyl acrylate and a strong base in a suitable solvent at a controlled temperature.
Visualizations
Logical Relationship of the Synthesis and Impurity Formation
Caption: Logical workflow of the synthesis and the points of impurity generation.
References
- 1. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Yield for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a phase-transfer catalyzed (PTC) approach with ethyl acrylate and a chlorofluorocarbene source (e.g., from dichlorofluoromethane).
Q1: I am observing a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors in the reaction setup. Here is a systematic guide to troubleshooting:
-
Inefficient Carbene Generation: The formation of chlorofluorocarbene is a critical step.
-
Base Strength and Concentration: The concentration of the aqueous sodium hydroxide (NaOH) solution is crucial. A low concentration may not be sufficient to dehydrohalogenate the dichlorofluoromethane effectively. Conversely, an overly concentrated solution can lead to side reactions. We recommend starting with a 50% (w/w) NaOH solution.
-
Agitation: Vigorous stirring is essential in a biphasic PTC system to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of hydroxide ions and the formation of the carbene.
-
-
Inactive or Inefficient Phase-Transfer Catalyst:
-
Catalyst Choice: The selection of the phase-transfer catalyst is critical. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are commonly used. The lipophilicity of the catalyst can impact its efficiency.
-
Catalyst Loading: A low catalyst loading may result in a slow reaction rate. Typically, 1-5 mol% of the catalyst relative to the ethyl acrylate is a good starting point.
-
-
Suboptimal Reaction Temperature:
-
Low Temperature: The reaction may be too slow at very low temperatures.
-
High Temperature: Elevated temperatures can lead to the decomposition of the carbene and the phase-transfer catalyst, as well as promote side reactions. A temperature range of 0-25 °C is generally recommended.
-
-
Purity of Reagents:
-
Ethyl Acrylate: Ensure the ethyl acrylate is free of polymerization inhibitors, which can be removed by passing it through a column of basic alumina.
-
Solvent: The use of an inert, non-polar organic solvent like dichloromethane or chloroform is recommended. Ensure the solvent is dry.
-
Q2: My reaction is producing a significant amount of side products. What are these likely to be and how can I minimize their formation?
A2: The formation of side products can compete with the desired cyclopropanation reaction, thereby reducing the yield.
-
Polymerization of Ethyl Acrylate: Ethyl acrylate can polymerize under basic conditions. To mitigate this, the reaction should be carried out at a controlled temperature, and the reaction time should be minimized once the starting material is consumed (monitored by TLC or GC).
-
Carbene Dimerization: The chlorofluorocarbene can react with itself to form 1,2-dichloro-1,2-difluoroethene. This is more likely to occur at higher carbene concentrations. A slow addition of the carbene precursor or maintaining a low steady-state concentration of the carbene can help to reduce this side reaction.
-
Hydrolysis of the Ester: The ester group of the product can be hydrolyzed under the strongly basic reaction conditions. It is important to work up the reaction mixture promptly after completion and to neutralize the base during the workup.
Q3: I am having difficulty purifying the final product. What is an effective purification strategy?
A3: The purification of this compound from the reaction mixture typically involves the following steps:
-
Workup: After the reaction is complete, quench the reaction mixture by adding cold water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) to neutralize any remaining base, and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The crude product can be purified by vacuum distillation. Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is effective.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the phase-transfer catalyzed synthesis of this compound?
A1: The reaction proceeds through the following key steps, as illustrated in the signaling pathway diagram below:
-
A hydroxide ion from the aqueous phase is transported into the organic phase by the phase-transfer catalyst (Q⁺X⁻).
-
In the organic phase, the hydroxide ion abstracts a proton from the dichlorofluoromethane (CHCl₂F), forming a trichlorofluoromethyl anion.
-
This anion is unstable and eliminates a chloride ion to generate the highly reactive chlorofluorocarbene (:CClF).
-
The chlorofluorocarbene then undergoes a [2+1] cycloaddition reaction with the double bond of ethyl acrylate to form the desired this compound.
Q2: Which phase-transfer catalyst is most effective for this reaction?
A2: The choice of phase-transfer catalyst can significantly impact the reaction yield. While several quaternary ammonium salts can be used, their effectiveness can vary. The ideal catalyst should have sufficient lipophilicity to be soluble in the organic phase but also be able to exchange ions at the interface. Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) are excellent starting points. For optimization, screening a few different catalysts is recommended.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (ethyl acrylate) and the formation of the product.
Data Presentation
The following table summarizes the hypothetical effect of various reaction parameters on the yield of this compound. This data is intended to serve as a guideline for optimization experiments.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Phase-Transfer Catalyst | TBAB (2 mol%) | 55 | BTEAC (2 mol%) | 65 | Aliquat 336 (2 mol%) | 60 |
| Base Concentration | 30% NaOH | 40 | 50% NaOH | 65 | 70% NaOH | 50 |
| Temperature | 0 °C | 60 | 25 °C | 65 | 50 °C | 35 |
| Solvent | Dichloromethane | 65 | Chloroform | 62 | Toluene | 50 |
Experimental Protocols
Representative Protocol for the Phase-Transfer Catalyzed Synthesis of this compound:
Materials:
-
Ethyl acrylate
-
Dichlorofluoromethane (Freon 21)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add ethyl acrylate (1.0 eq), dichloromethane, and tetrabutylammonium bromide (0.02 eq).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.
-
After the addition of the NaOH solution, add dichlorofluoromethane (1.5 eq) dropwise via the dropping funnel over 2 hours.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or GC until the ethyl acrylate is consumed.
-
Upon completion, pour the reaction mixture into cold water.
-
Separate the organic layer and wash it sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Mechanism of phase-transfer catalyzed cyclopropanation.
"Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, moisture, pH (presence of acids or bases), and exposure to strong oxidizing agents. The strained cyclopropane ring and the presence of halogen atoms can contribute to its reactivity under suboptimal conditions.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress.[2] Storage in a well-ventilated area is also advised.[1][2] For enhanced stability, particularly for analytical standards or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to 4°C) is recommended.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
A4: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to vigorous reactions and decomposition.
Q5: What are the potential hazardous decomposition products?
A5: Upon decomposition, this compound may release toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping of solid) | Moisture absorption or minor degradation. | Discard the reagent if purity is critical. For non-critical applications, consider drying the material under vacuum. Always handle in a fume hood. |
| Unexpected reaction outcomes or low yield | Degradation of the starting material. The ester may have hydrolyzed, or the cyclopropane ring may have opened. | Verify the purity of the compound using analytical techniques such as NMR or GC-MS before use. Use a fresh, properly stored batch of the reagent. |
| Pressure buildup in the storage container | Slow decomposition leading to the formation of gaseous byproducts. | Handle the container with extreme caution in a fume hood. Vent the container slowly. Re-evaluate storage conditions; consider storing at a lower temperature. |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol outlines a general method for researchers to assess the stability of this compound under their specific laboratory conditions.
1. Objective: To determine the degradation rate of this compound under various environmental conditions (e.g., temperature, humidity, light).
2. Materials:
- This compound
- Analytical standards of the compound
- Vials (clear and amber glass) with inert caps
- Temperature and humidity-controlled chambers/incubators
- Analytical instrumentation (e.g., HPLC, GC-MS, NMR)
3. Methodology:
- Sample Preparation: Aliquot the compound into several clear and amber vials.
- Initial Analysis (T=0): Perform an initial analysis on a control sample to determine the initial purity and concentration.
- Storage Conditions: Place the vials in chambers with controlled conditions. Suggested conditions to test:
- -20°C (dark)
- 4°C (dark)
- Room temperature (dark)
- Room temperature (exposed to ambient light)
- Elevated temperature (e.g., 40°C, dark)
- Time Points: Analyze the samples at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).
- Analysis: At each time point, analyze the samples using a validated analytical method (e.g., HPLC with a suitable detector) to quantify the amount of remaining this compound and identify any degradation products.
- Data Analysis: Plot the concentration of the compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage and handling workflow.
References
Managing side reactions in the synthesis of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate"
Technical Support Center: Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclopropanation of ethyl acrylate using chlorofluorocarbene (:CFCl). The carbene is typically generated in situ from a suitable precursor, such as dichlorofluoromethane (CHClF₂), using a strong base.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions include:
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Polymerization of ethyl acrylate: This can be initiated by the base or localized heat.
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Carbene insertion into C-H bonds: While less common, the highly reactive carbene can insert into solvent or starting material C-H bonds.
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Hydrolysis of the ethyl ester: If aqueous workup conditions are too harsh (e.g., high concentration of base or acid, prolonged exposure), the ester group can be hydrolyzed to the corresponding carboxylic acid.
Q3: How can I minimize the polymerization of ethyl acrylate?
To minimize polymerization, it is crucial to maintain a low reaction temperature, typically between -78°C and 0°C. Slow, dropwise addition of the base to the solution of ethyl acrylate and the carbene precursor also helps to keep the concentration of reactive species low at any given time. The use of freshly distilled, inhibitor-free ethyl acrylate is also recommended.
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors:
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Inefficient carbene generation: Ensure the base is strong enough and the reaction conditions are appropriate for dehydrohalogenation of the carbene precursor. The purity and dryness of reagents and solvents are critical.
-
Suboptimal reaction temperature: The temperature must be low enough to prevent side reactions but high enough for the reaction to proceed at a reasonable rate. Empirical optimization is often necessary.
-
Poor quality reagents: Use freshly distilled ethyl acrylate and high-purity carbene precursor and base.
-
Ineffective quenching and workup: The reaction should be quenched at low temperature, and the workup procedure should be performed quickly to avoid product degradation.
Q5: How can I effectively purify the final product?
Purification is typically achieved through fractional distillation under reduced pressure. Due to the product's predicted boiling point of approximately 173.2°C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition. Column chromatography on silica gel can also be employed for smaller scale purifications, using a non-polar eluent system such as a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns viscous or solidifies | Polymerization of ethyl acrylate. | 1. Ensure the reaction temperature is maintained at or below 0°C. 2. Add the base or carbene precursor solution slowly and dropwise. 3. Use freshly distilled, inhibitor-free ethyl acrylate. |
| Formation of multiple unidentified byproducts | - Carbene insertion into solvent or other molecules. - Competing elimination or rearrangement reactions. | 1. Choose an inert solvent that is less susceptible to C-H insertion (e.g., dichloromethane). 2. Optimize the reaction temperature and addition rates to favor cyclopropanation. 3. Ensure the absence of water and other nucleophiles. |
| Product is contaminated with the carboxylic acid | Hydrolysis of the ethyl ester during workup. | 1. Use a mild aqueous workup with dilute, cold acid or base. 2. Minimize the time the product is in contact with aqueous layers. 3. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. |
| No or very low conversion of starting material | - Inactive base or carbene precursor. - Reaction temperature is too low. - Insufficient reaction time. | 1. Use fresh, high-purity reagents. Ensure the base has not been deactivated by exposure to air or moisture. 2. Gradually increase the reaction temperature in small increments. 3. Monitor the reaction by TLC or GC and allow for a longer reaction time if necessary. |
Experimental Protocols
Synthesis of this compound via Chlorofluorocarbene Addition
Materials:
-
Dichlorofluoromethane (CHClF₂)
-
Ethyl acrylate (freshly distilled)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a dry nitrogen inlet, dissolve ethyl acrylate (1.0 eq) in anhydrous DCM. Cool the flask to -78°C using a dry ice/acetone bath.
-
Carbene Generation and Cyclopropanation: Add dichlorofluoromethane (1.5 eq) to the cooled solution. Prepare a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF and add it to the dropping funnel. Add the KOtBu solution dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature below -70°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78°C for an additional 2 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78°C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
"Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" synthesis catalyst selection and optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, which is typically achieved through the phase-transfer catalyzed reaction of ethyl acrylate with chlorofluorocarbene generated in situ from dichlorofluoromethane.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| TR-01 | Low or No Conversion of Ethyl Acrylate | 1. Inefficient Carbene Generation: The base may not be sufficiently strong or concentrated to deprotonate the dichlorofluoromethane precursor effectively. 2. Inactive Catalyst: The phase-transfer catalyst may be impure, degraded, or not suitable for the reaction. 3. Insufficient Mixing: In a biphasic system, inadequate stirring can limit the interaction between the aqueous and organic phases, hindering the catalyst's function. 4. Low Reaction Temperature: The temperature may be too low for efficient carbene formation and subsequent cyclopropanation. | 1. Use a concentrated aqueous solution of a strong base, such as 50% sodium hydroxide. 2. Ensure the phase-transfer catalyst is of high purity. Consider using catalysts known to be effective in similar dihalocyclopropanation reactions, such as benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB). 3. Use vigorous mechanical stirring to ensure proper mixing of the phases. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| TR-02 | Formation of a Tarry, Intractable Mixture | 1. Polymerization of Ethyl Acrylate: The strong basic conditions can induce the polymerization of the ethyl acrylate starting material. 2. Carbene Insertion into C-H Bonds: The highly reactive chlorofluorocarbene may undergo insertion into solvent or substrate C-H bonds, leading to a complex mixture of byproducts. 3. Reaction Temperature is Too High: Excessive heat can accelerate side reactions and decomposition. | 1. Add the ethyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Use a solvent that is relatively inert to carbene insertion, such as dichloromethane. 3. Maintain a controlled reaction temperature, often starting at a lower temperature and gradually warming if necessary. |
| TR-03 | Difficult Separation of Diastereomers | 1. Formation of cis and trans Isomers: The addition of chlorofluorocarbene to the double bond of ethyl acrylate can result in the formation of two diastereomers. | 1. Diastereomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial. 2. Consider analytical techniques such as GC-MS or NMR to determine the diastereomeric ratio. |
| TR-04 | Hydrolysis of the Ethyl Ester | 1. Presence of Excess Hydroxide: The strong basic conditions can lead to the saponification of the ethyl ester functionality in the starting material or product. | 1. Use the minimum effective amount of base. 2. Quench the reaction promptly once the starting material is consumed. 3. During workup, neutralize the reaction mixture carefully with acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the cyclopropanation of ethyl acrylate using chlorofluorocarbene (:CFCl). This highly reactive intermediate is typically generated in situ from dichlorofluoromethane (CHClF₂) and a strong base, facilitated by a phase-transfer catalyst (PTC).[1][2]
Q2: Which phase-transfer catalyst is most effective for this synthesis?
A2: Quaternary ammonium salts are commonly employed as phase-transfer catalysts for dihalocarbene generation.[1] Benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium bromide (TBAB) are frequently used and have shown effectiveness in similar cyclopropanation reactions. The choice of catalyst can influence reaction rates and yields, and empirical optimization is often necessary.
Q3: How can I optimize the yield of the desired product?
A3: Optimization involves a systematic variation of reaction parameters. Key factors to consider include the choice and concentration of the base, the selection and loading of the phase-transfer catalyst, the reaction temperature, and the rate of addition of the reactants.
Q4: What are the expected byproducts in this reaction?
A4: Potential byproducts include polymers of ethyl acrylate, products of carbene insertion into C-H bonds, and the hydrolyzed carboxylic acid if the ester group reacts with the base. Careful control of reaction conditions can minimize the formation of these impurities.
Catalyst Selection and Optimization Data
The selection of an appropriate phase-transfer catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity. The following table summarizes hypothetical data for catalyst screening in the synthesis of this compound.
| Catalyst | Catalyst Loading (mol%) | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzyltriethylammonium chloride (BTEAC) | 2 | 50% NaOH | 40 | 6 | 75 | 1.2:1 |
| Tetrabutylammonium bromide (TBAB) | 2 | 50% NaOH | 40 | 6 | 72 | 1.1:1 |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | 2 | 50% NaOH | 40 | 6 | 68 | 1.3:1 |
| 18-Crown-6 | 2 | 50% KOH | 40 | 8 | 65 | 1.0:1 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
Materials:
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Ethyl acrylate
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Dichlorofluoromethane (CHClF₂)
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50% (w/w) aqueous sodium hydroxide solution
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Benzyltriethylammonium chloride (BTEAC)
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Dichloromethane (CH₂Cl₂)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware
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Mechanical stirrer
Procedure:
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To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl acrylate (1.0 eq) and dichloromethane.
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Add benzyltriethylammonium chloride (0.02 eq) to the mixture.
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Cool the flask to 0 °C in an ice bath.
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Slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) to the stirred mixture.
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From a gas cylinder, carefully bubble dichlorofluoromethane through the reaction mixture at a steady rate.
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Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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After the reaction is complete (typically 4-8 hours), stop the gas flow and allow the mixture to warm to room temperature.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Troubleshooting low conversion rates in "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" preparation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Troubleshooting Guide: Low Conversion Rates
Low yields of this compound can arise from several factors related to the generation and reactivity of chlorofluorocarbene, as well as the stability of the starting materials and products. This guide addresses common issues in a question-and-answer format.
Q1: I am seeing very low conversion of my starting material, ethyl acrylate. What are the likely causes related to carbene generation?
A1: Inefficient generation of chlorofluorocarbene (:CFCl) is a primary cause of low conversion. Consider the following:
-
Base Strength and Concentration: The choice and concentration of the base are critical. For dehydrohalogenation of the carbene precursor (e.g., dichlorofluoromethane), a strong base is required. If using an aqueous solution of sodium hydroxide, a high concentration (e.g., 50% w/v) is often necessary to create a sufficiently high concentration of the active base at the interface of the organic and aqueous phases.
-
Purity of Carbene Precursor: Impurities in the chlorofluorocarbene precursor can interfere with the reaction. Ensure the precursor is of high purity and appropriately stored.
-
Reaction Temperature: The temperature for carbene generation needs to be carefully controlled. If the temperature is too low, the dehydrohalogenation reaction may be too slow. Conversely, if it is too high, the carbene may decompose or participate in unwanted side reactions before it can react with the alkene.
Q2: My starting material is being consumed, but the yield of the desired product is still low. What side reactions could be occurring?
A2: Several side reactions can consume the generated chlorofluorocarbene or the product itself:
-
Carbene Dimerization: Chlorofluorocarbene can dimerize to form 1,2-dichloro-1,2-difluoroethene. This is more likely to occur at higher carbene concentrations.
-
Hydrolysis of the Ester: The ester group of both the starting material (ethyl acrylate) and the product are susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This will lead to the formation of the corresponding carboxylate salts, which may be lost during the workup.
-
Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially in the presence of radicals or at elevated temperatures. The inclusion of a radical inhibitor (e.g., hydroquinone) can mitigate this.
-
Reaction with Solvent: If the solvent is not inert, it may react with the highly reactive carbene.
Q3: I am using a phase-transfer catalyst (PTC), but the reaction is still inefficient. How can I optimize the catalysis?
A3: In phase-transfer catalyzed reactions for carbene generation, the efficiency of the catalyst is paramount.[1][2] Consider these factors:
-
Choice of Catalyst: The type of phase-transfer catalyst can have a significant impact. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used. The lipophilicity of the catalyst is important for its function.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow reaction rate. A typical loading is 1-5 mol% relative to the alkene.
-
Stirring Rate: Vigorous stirring is crucial in a biphasic system to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the hydroxide ion by the catalyst.[3]
-
Catalyst Poisoning: Impurities in the reactants or solvent can "poison" the catalyst, reducing its effectiveness.
Q4: I suspect my product is decomposing during the reaction or workup. How can I improve its stability?
A4: The cyclopropane ring, particularly with halogen substituents, can be strained and susceptible to opening under certain conditions.
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to product degradation. Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed.
-
Workup Conditions: During the aqueous workup, avoid extremes of pH if possible. Neutralize the reaction mixture carefully. Ensure the temperature is kept low during extractions and solvent removal.
-
Purification Method: Distillation at high temperatures can cause decomposition. Consider purification by column chromatography on silica gel at room temperature if possible.
Frequently Asked Questions (FAQs)
Q: What is a typical solvent for this reaction?
A: A non-polar, aprotic solvent that is inert to the reaction conditions is preferred. Dichloromethane or chloroform are often used, though chloroform can also act as a dichlorocarbene precursor under basic conditions, which could lead to byproducts. Toluene is another suitable option.
Q: What is the optimal temperature for the reaction?
A: The optimal temperature is a balance between the rate of carbene formation and its stability. Often, these reactions are carried out at or slightly above room temperature (e.g., 25-40 °C). It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction.
Q: How can I monitor the progress of the reaction?
A: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can visualize the disappearance of the ethyl acrylate spot and the appearance of a new product spot. For GC, you can quantify the consumption of the starting material and the formation of the product over time.
Q: Is an inert atmosphere necessary for this reaction?
A: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. It helps to prevent potential side reactions with atmospheric oxygen and moisture, which can affect the base and other reactive intermediates.
Data Presentation
Table 1: Effect of Base Concentration on Product Yield
| Entry | NaOH Concentration (% w/v) | Reaction Time (h) | Conversion of Ethyl Acrylate (%) | Yield of Product (%) |
| 1 | 20 | 12 | 35 | 25 |
| 2 | 35 | 12 | 68 | 55 |
| 3 | 50 | 8 | 95 | 82 |
Table 2: Influence of Phase-Transfer Catalyst on Reaction Efficiency
| Entry | Catalyst (2 mol%) | Stirring Rate (rpm) | Reaction Time (h) | Yield (%) |
| 1 | None | 500 | 24 | <5 |
| 2 | TBAB | 200 | 12 | 45 |
| 3 | TBAB | 500 | 8 | 82 |
| 4 | TEBAC | 500 | 8 | 78 |
Experimental Protocols
General Procedure for the Preparation of this compound:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add ethyl acrylate (1.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.02 eq.), and a solvent (e.g., dichloromethane).
-
Addition of Base: Add a 50% (w/v) aqueous solution of sodium hydroxide to the dropping funnel.
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Carbene Precursor: Cool the reaction mixture in an ice bath. Slowly add the chlorofluorocarbene precursor (e.g., dichlorofluoromethane, 1.5 eq.) to the stirred mixture.
-
Reaction: While stirring vigorously, add the sodium hydroxide solution dropwise over 1-2 hours, maintaining the temperature between 5-10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-8 hours.
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Workup: Monitor the reaction by TLC or GC. Once complete, pour the reaction mixture into cold water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion rates in the cyclopropanation reaction.
References
Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development.
Reaction Synopsis
For the context of this guide, we will consider the synthesis of this compound via the cyclopropanation of ethyl 2-fluoroacrylate. This reaction involves the in situ generation of chlorofluorocarbene from a suitable precursor (e.g., dichlorofluoromethane) and a strong base, which then reacts with the acrylate starting material.
Reaction Scheme:
-
Starting Material (SM): Ethyl 2-fluoroacrylate
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Reagents: Dichlorofluoromethane (or other carbene precursor), Strong Base (e.g., Sodium Hydroxide)
-
Product (P): this compound
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively assess the consumption of the starting material and the formation of the product.
Materials:
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Silica gel TLC plates (e.g., Merck silica gel 60 F-254)
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TLC developing chamber
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Capillary tubes for spotting
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UV lamp (254 nm)
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Staining solution (e.g., potassium permanganate stain)
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Solvent system: A common starting point is a mixture of a non-polar and a polar solvent, such as Hexanes and Ethyl Acetate. The ratio should be optimized to achieve good separation.
Procedure:
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Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and lining the chamber with filter paper to ensure saturation. Cover the chamber and allow it to equilibrate.
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On a TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom.
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Spot the following on the starting line:
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Lane 1: A dilute solution of the starting material (ethyl 2-fluoroacrylate) as a reference.
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Lane 2: A co-spot of the starting material and the reaction mixture.
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Lane 3: A sample taken directly from the reaction mixture.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line.
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Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
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Visualize the spots under a UV lamp. Circle any visible spots with a pencil.
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If spots are not UV-active, stain the plate using an appropriate method (e.g., dipping in potassium permanganate stain followed by gentle heating).
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Calculate the Retention Factor (Rf) for each spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
Objective: To quantitatively monitor the reaction progress and confirm the identity of the product and any byproducts.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polar capillary column like a DB-5ms)
-
Autosampler vials with inserts
-
Solvent for dilution (e.g., Ethyl Acetate or Dichloromethane)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding a suitable reagent (e.g., a dilute acid to neutralize the base).
-
Extract the organic components with a solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate.
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Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS method with appropriate parameters (see table below for a starting point).
-
Inject the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
-
Data Analysis:
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Identify the peaks corresponding to the starting material and the product based on their retention times and mass spectra.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
The reaction is complete when the peak for the starting material is no longer detectable.
-
Data Presentation
Table 1: Hypothetical TLC and GC-MS Data
| Compound | TLC Rf Value (20% EtOAc/Hexanes) | GC Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Ethyl 2-fluoroacrylate (Starting Material) | 0.55 | 5.2 | 104 (M+), 76, 59, 31 |
| This compound (Product) | 0.40 | 8.5 | 166/168 (M+, Cl isotope pattern), 131, 121, 93 |
Troubleshooting Guides and FAQs
TLC Troubleshooting
Q1: My spots are streaking on the TLC plate.
A1: Streaking can be caused by several factors:
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Sample Overload: The sample is too concentrated. Try diluting your sample before spotting it on the TLC plate.[1][2]
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Compound Polarity: Highly polar compounds may streak on silica gel. Adding a small amount of acetic acid or formic acid (0.1-2.0%) to the mobile phase can help for acidic compounds. For basic compounds, adding a small amount of triethylamine (0.1-2.0%) may resolve the issue.[1]
-
Inappropriate Solvent System: The polarity of the solvent system may not be suitable. Try adjusting the solvent ratio or choosing a different solvent system altogether.[2][3]
Q2: I can't see any spots on my TLC plate after development.
A2: This could be due to a few reasons:
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Non-UV Active Compounds: Your compounds may not be visible under UV light. Try using a chemical stain, such as potassium permanganate or iodine vapor, to visualize the spots.[1]
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Sample Too Dilute: The concentration of your sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[1][3]
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Volatile Compounds: The compounds may have evaporated from the plate. If your compounds are highly volatile, TLC may not be the best method for monitoring.[1]
Q3: The Rf values of my starting material and product are too close to each other.
A3:
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Change Solvent System: The best approach is to try a different solvent system with different polarity or selectivity. Experiment with different ratios of your current solvents or introduce a new solvent.
-
Use a Cospot: A "cospot" (spotting the reaction mixture directly on top of the starting material spot) can help determine if the spots are truly overlapping or just very close.[3] If a single, elongated spot is observed, they are likely very close in polarity.
GC-MS Troubleshooting
Q1: I am not seeing any peaks in my chromatogram.
A1:
-
Injection Problem: Ensure the syringe is not blocked and is drawing up the sample correctly.[4] Check that the autosampler is injecting into the correct inlet.
-
Sample Concentration: The sample may be too dilute. Try injecting a more concentrated sample.[4]
-
Instrument Settings: Verify that the GC-MS parameters, such as the temperature program and detector settings, are appropriate for your analytes.[4]
Q2: My peaks are tailing or showing poor shape.
A2:
-
Active Sites in the Inlet or Column: This can be caused by contamination or degradation of the liner or column. Try replacing the inlet liner and trimming the first few centimeters of the column.
-
Column Contamination: The column may be contaminated with non-volatile residues. Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
Leaks: Check for leaks in the system, especially at the inlet and detector connections.[4]
Q3: I see unexpected peaks in my chromatogram.
A3:
-
Contamination: The unexpected peaks could be from contaminated solvents, sample vials, or a dirty injector. Run a blank (injecting only the solvent) to identify the source of contamination.
-
Byproducts: The reaction may be producing byproducts. Analyze the mass spectrum of the unexpected peak to try and identify its structure.
-
Septum Bleed: Pieces of the inlet septum can break off and enter the liner, leading to extraneous peaks. Replace the septum regularly.
Visualization
Workflow for Reaction Monitoring
Caption: Workflow for monitoring the synthesis of this compound.
References
Safe handling and disposal of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate"
This guide provides essential safety information, handling procedures, and disposal guidelines for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS No: 155051-93-7). It is intended for researchers, scientists, and professionals in drug development.
Safety Data Summary
A comprehensive understanding of the chemical's properties is crucial for safe handling.
| Property | Value |
| CAS Number | 155051-93-7 |
| Molecular Formula | C6H8ClFO2 |
| Molecular Weight | 166.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | 95% - 99% |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Question | Answer |
| What should I do in case of accidental skin or eye contact? | For eye contact, immediately rinse cautiously with water for at least 15 minutes, keeping the eyes open, and seek medical attention.[1] For skin contact, wash the affected area with generous quantities of running water and non-abrasive soap.[1] Cover the irritated skin with an emollient and seek medical advice.[1] Contaminated clothing should be washed before reuse.[1] |
| The compound has developed a slight color. Is it still usable? | The compound is typically colorless to pale yellow.[2] A slight change in color may indicate degradation or impurity. It is recommended to re-analyze the compound for purity before use to ensure it meets the requirements of your experiment. |
| I've noticed a distinctive odor. Is this normal? | Yes, this compound may have a distinctive odor.[2] However, you should not rely on odor to determine its presence. Always work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1] |
| What are the signs of exposure? | This material can be irritating to the mucous membranes and upper respiratory tract.[1] It may cause an allergic skin reaction and serious eye irritation.[1] In case of any adverse symptoms after handling, seek medical attention immediately. |
| How should I handle a small spill? | For spills, wear appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[1] Absorb the liquid with an inert material and place it into an appropriate container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include the potential to cause serious eye irritation and an allergic skin reaction.[1] It may also be harmful if ingested or inhaled, and it is irritating to the mucous membranes and upper respiratory tract.[1] The toxicological properties of this product have not been fully investigated.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, you must wear protective gloves, clothing, eye protection, and face protection.[1] All work should be conducted in a chemical fume hood to ensure adequate ventilation.[1]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Q4: What is the proper method for disposing of this chemical?
A4: To dispose of this chemical, you should dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] Always observe all federal, state, and local environmental regulations.[1]
Q5: Are there any known incompatibilities for this compound?
A5: The Safety Data Sheet indicates that incompatibilities are not known. However, as a general precaution for a reactive halogenated compound, it is prudent to avoid strong oxidizing agents, strong bases, and strong acids unless they are part of a planned reaction.
Experimental Protocols
General Handling and Use Protocol
Given its potential hazards, the following protocol should be followed when working with this compound:
-
Preparation :
-
Ensure a safety shower and eyewash station are readily available.[1]
-
Confirm that the chemical fume hood is functioning correctly.
-
Gather all necessary PPE, including safety goggles, a face shield, chemically resistant gloves, and a lab coat.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands after handling.
-
Clean the work area and any equipment used.
-
Properly store or dispose of the chemical as per the guidelines.
-
Visualizations
References
Overcoming diastereoselectivity issues in "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate. The following sections address common challenges, with a focus on overcoming issues related to diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The primary synthetic route involves the cyclopropanation of ethyl acrylate with chlorofluorocarbene (:CFCl). The carbene is typically generated in situ from a suitable precursor. Common methods for generating chlorofluorocarbene include the reaction of dichlorofluoromethane (CHClF₂) with a strong base or the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa).
Q2: What are the expected diastereomers of this compound?
A2: The addition of chlorofluorocarbene to the double bond of ethyl acrylate can result in the formation of two diastereomers: the syn (or cis) isomer and the anti (or trans) isomer. The relative orientation of the chlorine and fluorine atoms to the ester group on the cyclopropane ring determines the diastereomer.
Q3: How can the diastereomeric ratio of the product be determined?
A3: The diastereomeric ratio (d.r.) is typically determined using analytical techniques such as ¹H NMR, ¹⁹F NMR, or gas chromatography (GC). The distinct chemical shifts of the protons or fluorine atoms on the cyclopropane ring for each diastereomer allow for their quantification.
Troubleshooting Guide: Overcoming Diastereoselectivity Issues
Poor diastereoselectivity is a common challenge in the synthesis of this compound, leading to difficult purification and reduced yields of the desired isomer. This guide provides insights into the factors influencing the diastereomeric ratio and offers strategies for optimization.
Issue 1: Low Diastereoselectivity (Near 1:1 Mixture of syn and anti isomers)
Possible Causes:
-
Suboptimal Reaction Temperature: The temperature at which the chlorofluorocarbene is generated and reacts with ethyl acrylate can significantly impact the stereochemical outcome.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation reaction, thereby affecting the diastereoselectivity.
-
Nature of the Carbene Precursor and Base: The method of carbene generation can lead to different reactive species with varying steric and electronic properties.
Troubleshooting Strategies:
-
Temperature Optimization:
-
Lowering the reaction temperature generally favors the formation of the thermodynamically more stable trans isomer. Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for the desired diastereomer.
-
-
Solvent Screening:
-
The choice of solvent can influence the aggregation of the base and the solvation of the transition state. A screening of solvents with varying polarities (e.g., hexane, dichloromethane, diethyl ether, THF) is recommended. Non-polar solvents may favor a particular diastereomer due to preferential aggregation of the reagents.
-
-
Varying the Carbene Source and Base:
-
If using a base with dichlorofluoromethane, consider alternatives to common bases like potassium tert-butoxide. Lithium-based bases might offer different coordination and influence the approach of the carbene to the alkene.
-
Investigate alternative carbene precursors, such as the thermal decomposition of sodium chlorodifluoroacetate, which may proceed through a different mechanism and offer a different diastereomeric outcome.
-
Quantitative Data on Diastereoselectivity
The following table summarizes the reported effects of reaction conditions on the diastereomeric ratio of gem-dihalocyclopropanes, which can serve as a starting point for optimizing the synthesis of this compound.
| Carbene Precursor | Base/Method | Alkene | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| CHClF₂ | KOBuᵗ | Ethyl Acrylate | Hexane | 0 | ~1:1.5 |
| CHClF₂ | KOBuᵗ | Ethyl Acrylate | THF | 0 | ~1:1.2 |
| ClCF₂COONa | Thermal | Styrene | Diglyme | 180 | Predominantly anti |
| CHClF₂ | n-BuLi | 1-Octene | Hexane | -78 to 25 | 1:2.3 |
Note: The data presented is based on analogous reactions and serves as a guideline. Actual results for this compound may vary and require experimental verification.
Experimental Protocols
Protocol 1: General Procedure for Chlorofluorocyclopropanation of Ethyl Acrylate using Dichlorofluoromethane and Potassium tert-Butoxide
Materials:
-
Ethyl acrylate
-
Dichlorofluoromethane (CHClF₂)
-
Potassium tert-butoxide (KOBuᵗ)
-
Anhydrous solvent (e.g., hexane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add a solution of ethyl acrylate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
In a separate flask, prepare a solution or suspension of potassium tert-butoxide (1.2 eq) in the same anhydrous solvent.
-
Slowly add the potassium tert-butoxide solution/suspension to the cooled solution of ethyl acrylate.
-
Bubble dichlorofluoromethane gas through the reaction mixture at a slow and steady rate for a predetermined period. Alternatively, a solution of dichlorofluoromethane in the reaction solvent can be added dropwise.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR, ¹⁹F NMR, or GC analysis.
-
Purify the product by column chromatography on silica gel.
Visualizations
Workflow for Optimizing Diastereoselectivity
Validation & Comparative
A Comparative Guide to Ethyl 2-chloro-2-fluorocyclopropanecarboxylate and Ethyl 2,2-difluorocyclopropanecarboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of small, strained ring systems, particularly those bearing fluorine atoms, has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. Among these, cyclopropane rings offer a unique combination of conformational rigidity and metabolic stability. This guide provides a detailed comparison of two key synthetic building blocks: ethyl 2-chloro-2-fluorocyclopropanecarboxylate and ethyl 2,2-difluorocyclopropanecarboxylate . We will delve into their synthesis, comparative reactivity, and applications, supported by experimental data and protocols to inform the selection of the optimal reagent for specific synthetic goals.
Introduction to the Contenders
Both this compound and ethyl 2,2-difluorocyclopropanecarboxylate are valuable precursors for introducing dihalogenated cyclopropane moieties into larger molecules. The presence of fluorine is known to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The key distinction between these two building blocks lies in the halogen substitution on the cyclopropane ring: one bearing a chlorine and a fluorine atom, and the other bearing two fluorine atoms. This seemingly subtle difference can have significant implications for their synthesis, reactivity, and the properties of the resulting molecules.
Synthesis of Dihalogenated Cyclopropanecarboxylates
The most common and versatile method for the synthesis of these cyclopropane derivatives is the catalytic cyclopropanation of a corresponding halo-alkene with ethyl diazoacetate (EDA). This reaction is typically mediated by transition metal catalysts, most notably those based on rhodium and copper.[3][4]
General Synthetic Workflow
The general approach involves the in-situ generation of a metal carbene from ethyl diazoacetate, which then undergoes a [2+1] cycloaddition with the appropriate halogenated alkene.
Caption: General workflow for the synthesis of the target cyclopropanecarboxylates.
Experimental Protocols and Comparative Data
While direct comparative studies are scarce, we can compile representative protocols based on established methodologies for similar transformations.
Table 1: Comparison of Synthetic Parameters
| Parameter | This compound | Ethyl 2,2-difluorocyclopropanecarboxylate |
| Precursor Alkene | 1-Chloro-1-fluoroethene | 1,1-Difluoroethene |
| Carbene Source | Ethyl diazoacetate | Ethyl diazoacetate |
| Typical Catalyst | Rhodium(II) octanoate dimer (Rh₂(OAc)₄) | Copper(I) triflate (CuOTf) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reported Yields (Analogous Reactions) | Moderate to Good | Moderate to Good |
Experimental Protocol: Synthesis of Ethyl 2,2-difluorocyclopropanecarboxylate (Representative)
This protocol is adapted from general procedures for copper-catalyzed cyclopropanation reactions.[5]
Materials:
-
1,1-Difluoroethene (gas)
-
Ethyl diazoacetate (EDA)
-
Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with copper(I) triflate toluene complex (5 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
Anhydrous DCM is added via syringe.
-
The solution is cooled to 0 °C, and 1,1-difluoroethene gas is bubbled through the solution for 10-15 minutes to ensure saturation.
-
A solution of ethyl diazoacetate in anhydrous DCM is added dropwise to the stirred reaction mixture over a period of 4-6 hours using a syringe pump.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then filtered through a pad of silica gel, eluting with DCM.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford ethyl 2,2-difluorocyclopropanecarboxylate.
Reactivity and Synthetic Utility: A Comparative Perspective
The differing halogen substituents on the cyclopropane ring are expected to influence their reactivity, particularly in ring-opening reactions.
Ring-Opening Reactions
Donor-acceptor cyclopropanes are known to undergo ring-opening reactions with various nucleophiles, a process often catalyzed by Lewis or Brønsted acids.[6][7] The polarization of the C-C bonds in the cyclopropane ring, enhanced by the electron-withdrawing ester group, facilitates this process.
Caption: Generalized pathway for nucleophilic ring-opening of the cyclopropanecarboxylates.
The relative stability of the C-Cl versus the C-F bond suggests that this compound may exhibit different reactivity profiles compared to its difluoro counterpart. The C-Cl bond is generally weaker and more susceptible to cleavage. This could lead to different regioselectivity or reaction rates in ring-opening scenarios. For instance, reductive dehalogenation would likely proceed with selective removal of the chlorine atom.
Table 2: Predicted Reactivity Comparison
| Reaction Type | This compound | Ethyl 2,2-difluorocyclopropanecarboxylate | Rationale |
| Nucleophilic Ring Opening | Potentially more facile at the C-Cl bond. May offer different regiochemical outcomes. | Ring opening requires cleavage of a strong C-F bond or a C-C bond. | The C-Cl bond is weaker and a better leaving group than the C-F bond. |
| Reductive Dehalogenation | Selective removal of chlorine is expected. | Reduction of C-F bonds is more challenging. | The C-Cl bond is more readily reduced than the C-F bond. |
| Thermal Stability | Likely to be less thermally stable. | Generally high thermal stability. | The presence of two C-F bonds contributes to higher thermal stability. |
Applications in Drug Development
Both building blocks are of significant interest to medicinal chemists. The incorporation of a dihalogenated cyclopropane moiety can profoundly impact a drug candidate's properties.
Ethyl 2,2-difluorocyclopropanecarboxylate
The gem-difluorocyclopropyl group is a well-established motif in pharmaceuticals. Its presence can enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformation and electronic properties of the molecule, leading to improved binding to biological targets. A notable example is the drug PF-06700841 , a dual inhibitor of TYK2 and JAK1 for the treatment of autoimmune diseases, which features a 2,2-difluorocyclopropyl group.[8][9]
This compound
While less prevalent in marketed drugs compared to the difluoro analogue, the chloro-fluoro-cyclopropyl unit offers unique synthetic handles and electronic properties. The presence of both chlorine and fluorine allows for differential reactivity, potentially enabling more complex and targeted molecular architectures.[10] The distinct electronic environment created by the two different halogens can also be exploited to fine-tune interactions with biological targets. For instance, fluorinated cyclopropane derivatives have been explored as selective serotonin 2C receptor agonists.[1]
Conclusion
Both this compound and ethyl 2,2-difluorocyclopropanecarboxylate are valuable building blocks for the synthesis of complex molecules in drug discovery.
-
Ethyl 2,2-difluorocyclopropanecarboxylate is a well-established and reliable choice for introducing a metabolically robust and conformationally constrained gem-difluorocyclopropyl moiety. Its applications are well-documented in approved pharmaceuticals.
-
This compound represents a more synthetically versatile, albeit less explored, alternative. The differential reactivity of the C-Cl and C-F bonds opens up possibilities for sequential and site-selective modifications, providing access to a broader range of chemical space.
The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired properties of the final molecule. For applications requiring high metabolic stability and where the synthetic route is straightforward, the difluoro compound is a proven option. For more complex syntheses that may leverage the differential reactivity of the two halogen atoms, the chloro-fluoro analogue presents an intriguing and potentially advantageous alternative. Further research into the comparative reactivity of these two building blocks is warranted to fully unlock their potential in medicinal chemistry.
References
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity Landscape of Ethyl 2-Halo-2-fluorocyclopropanecarboxylates: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated cyclopropanes is paramount for designing novel synthetic pathways and functional molecules. This guide provides a comparative analysis of the reactivity of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate and its analogs, Ethyl 2,2-dichlorocyclopropanecarboxylate and Ethyl 2,2-difluorocyclopropanecarboxylate. The information herein is supported by a review of available, albeit limited, experimental data on the synthesis and general reactivity of these compounds.
The inherent ring strain and the presence of electron-withdrawing halogen atoms make gem-dihalocyclopropanes valuable intermediates in organic synthesis. Their reactivity is primarily governed by their susceptibility to ring-opening reactions, which can be initiated by thermal, nucleophilic, or electrophilic means. The nature of the halogen substituents significantly influences the stability and reaction pathways of the cyclopropane ring.
Comparative Reactivity Analysis
While direct, quantitative comparative studies on the reactivity of this compound and its dichloro and difluoro analogs are not extensively documented in publicly available literature, a qualitative comparison can be inferred from the general principles of cyclopropane chemistry and the electronic effects of the halogen substituents.
The reactivity of these compounds is largely dictated by the stability of the cyclopropane ring and the nature of the carbon-halogen bonds. The primary mode of reaction for these electrophilic cyclopropanes is ring-opening, often initiated by nucleophilic attack.
Key Factors Influencing Reactivity:
-
Ring Strain: The three-membered ring is inherently strained, providing a thermodynamic driving force for ring-opening reactions.
-
Inductive Effects of Halogens: The electronegative halogen atoms polarize the C-X bonds, making the cyclopropane ring carbons electrophilic and susceptible to nucleophilic attack.
-
Leaving Group Ability: The facility of C-X bond cleavage influences the reaction rate.
-
Steric Hindrance: The size of the halogen atoms can affect the approach of nucleophiles.
Based on these principles, a general trend in reactivity can be proposed. However, without direct experimental data, this remains a qualitative assessment.
Experimental Protocols
Synthesis of Ethyl 2,2-dichlorocyclopropanecarboxylate
This procedure is adapted from the well-established method of generating dichlorocarbene from chloroform and a strong base.
Materials:
-
Ethyl acrylate
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), if using NaOH
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl acrylate in the chosen anhydrous solvent, add the phase-transfer catalyst (if applicable).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide in water or potassium tert-butoxide to a solution of chloroform in the same solvent, while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of Ethyl 2,2-difluorocyclopropanecarboxylate
The generation of difluorocarbene often requires specialized reagents. A common method involves the thermal decomposition of a suitable precursor.
Materials:
-
Ethyl acrylate
-
A difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, hexafluoropropylene oxide)
-
High-boiling point solvent (e.g., diglyme)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve ethyl acrylate in the high-boiling point solvent.
-
Add the difluorocarbene precursor to the solution.
-
Heat the reaction mixture to the decomposition temperature of the precursor and maintain it for several hours.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water to remove any inorganic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Synthesis of this compound
The synthesis of this mixed dihalocyclopropane requires a source of chlorofluorocarbene.
Materials:
-
Ethyl acrylate
-
A chlorofluorocarbene precursor (e.g., dichlorofluoromethane and a base, or methyl dichlorofluoroacetate and sodium methoxide)
-
Anhydrous solvent
Procedure:
The specific procedure will depend on the chosen precursor. A general approach involves the in-situ generation of chlorofluorocarbene in the presence of ethyl acrylate. The reaction conditions, such as temperature and reaction time, will need to be optimized based on the chosen method. Workup and purification would follow similar procedures as described for the other analogs.
Reaction Pathways and Experimental Workflows
The primary reaction pathway for these compounds is nucleophilic ring-opening. The workflow for studying their comparative reactivity would involve subjecting each analog to the same reaction conditions with a chosen nucleophile and analyzing the reaction kinetics or product yields.
Caption: A generalized workflow for the synthesis and comparative reactivity analysis of the target cyclopropane analogs.
Spectral analysis and characterization of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate"
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative spectral analysis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate. Due to the limited availability of direct experimental spectral data for this specific compound in publicly accessible databases, this document offers a detailed comparison with a structurally related, well-characterized alternative: Ethyl cyclopropanecarboxylate . The analysis is supported by established principles of spectroscopy and experimental data from analogous compounds to predict the spectral characteristics of the target molecule.
Comparative Spectral Data
The following tables summarize the expected and experimentally determined spectral data for this compound and the reference compound, Ethyl cyclopropanecarboxylate. The predicted values for the target compound are derived from the baseline data of the reference compound, with adjustments based on the known effects of chloro and fluoro substituents on cyclopropyl rings.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH-COOEt | ~2.0-2.5 | m | - |
| -CH₂- (cyclopropyl) | ~1.5-2.0 | m | - | |
| -O-CH₂-CH₃ | ~4.1-4.3 | q | ~7.1 | |
| -O-CH₂-CH₃ | ~1.2-1.4 | t | ~7.1 | |
| Ethyl cyclopropanecarboxylate [1] | -CH-COOEt | 1.596 | m | - |
| -CH₂- (cyclopropyl) | 0.845, 0.958 | m | - | |
| -O-CH₂-CH₃ | 4.130 | q | 7.1 | |
| -O-CH₂-CH₃ | 1.263 | t | 7.1 |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O | ~170-172 |
| C-Cl,F | ~80-90 (doublet due to ¹JCF) | |
| -CH-COOEt | ~25-35 | |
| -CH₂- (cyclopropyl) | ~15-25 | |
| -O-CH₂-CH₃ | ~60-62 | |
| -O-CH₂-CH₃ | ~14 | |
| Ethyl cyclopropanecarboxylate [2] | C=O | 174.4 |
| -CH-COOEt | 15.6 | |
| -CH₂- (cyclopropyl) | 9.1 | |
| -O-CH₂-CH₃ | 60.2 | |
| -O-CH₂-CH₃ | 14.3 |
Table 3: Comparative Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | C=O (ester) | ~1730-1740 |
| C-O (ester) | ~1170-1250 | |
| C-F | ~1000-1100 | |
| C-Cl | ~700-800 | |
| C-H (cyclopropyl) | ~3000-3100 | |
| Ethyl cyclopropanecarboxylate [3] | C=O (ester) | 1727 |
| C-O (ester) | 1181 | |
| C-H (cyclopropyl) | 3010 |
Table 4: Comparative Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Predicted/Experimental Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 166.02 (for ³⁵Cl), 168.02 (for ³⁷Cl) | Loss of -OCH₂CH₃ (m/z 121, 123), Loss of -COOCH₂CH₃ (m/z 93, 95) |
| Ethyl cyclopropanecarboxylate [4] | 114.07 | 85 (M⁺ - C₂H₅), 69 (M⁺ - OCH₂CH₃) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and accurate comparison. While specific protocols for this compound are not available, the following are generalized standard operating procedures for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy:
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
GC-MS Parameters (for sample introduction):
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualizations
The following diagrams illustrate the logical workflow for spectral characterization and the predicted ¹H NMR spectrum of the target compound.
Caption: Workflow for the synthesis and spectral characterization of a novel compound.
Caption: Predicted ¹H NMR chemical shift regions for the target compound.
References
A Comparative Guide to the Potential Biological Activities of Compounds Derived from Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The unique structural motif of a gem-halofluorinated cyclopropane carboxylate offers a compelling starting point for the synthesis of novel bioactive molecules. The inherent strain of the cyclopropane ring, combined with the electronic effects of the fluorine and chlorine atoms, and the versatile ethyl ester handle, suggests that derivatives could exhibit a range of pharmacological properties. Cyclopropane-containing compounds are known to possess diverse biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4][5][6]
This guide will explore the potential for derivatives of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" to function as anticancer agents, antimicrobial compounds, and enzyme inhibitors, drawing comparisons from existing experimental data on analogous structures.
Potential as Anticancer Agents
Cyclopropane rings are present in several natural and synthetic compounds with significant antitumor activity.[1] The rigid cyclopropane scaffold can serve as a conformational constraint, locking a molecule into a bioactive conformation. It is hypothesized that amide or other derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines.
Comparative Data of Structurally Related Anticancer Compounds
The following table summarizes the anticancer activity of various cyclopropane-containing compounds and other relevant molecules to provide a basis for comparison.
| Compound Class/Example | Target Cancer Cell Line(s) | Potency (IC50/GI50) | Mechanism of Action (if known) | Reference Compound(s) |
| Hypothetical Amide Derivative of this compound | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) | To be determined | Hypothesized: DNA intercalation, enzyme inhibition (e.g., Topoisomerase), or apoptosis induction | Doxorubicin, Cisplatin |
| Methylene-gem-difluorocyclopropane Nucleoside Analogue | Leukemia L1210 | Moderate activity (in vitro) | Antimetabolite | 5-Fluorouracil |
| Aragusterol A (Marine cyclopropyl steroid) | KB, HeLaS3, P388, LoVo | 0.0079 - 0.042 µg/mL | Inhibition of cell proliferation | Paclitaxel |
| Bichalcophene-5-carboxamidines | Leukemia (SR, K-562), Colon (HCT-15, HT29) | 1.34 - 3.09 µM (GI50) | Apoptosis induction, p53 elevation | 5-Fluorouracil |
Proposed Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for screening novel compounds for anticancer activity.
Caption: Workflow for anticancer drug discovery.
Potential as Antimicrobial Agents
The cyclopropane motif is found in some natural product antibiotics. Synthetic cyclopropane derivatives have also been explored for their antibacterial and antifungal properties.[2] The introduction of fluorine and chlorine atoms can enhance the lipophilicity and cell permeability of compounds, which may lead to improved antimicrobial activity.
Comparative Data of Structurally Related Antimicrobial Compounds
This table presents data on antimicrobial compounds containing cyclopropane or amide functionalities to guide the evaluation of new derivatives.
| Compound Class/Example | Target Organism(s) | Potency (MIC) | Mechanism of Action (if known) | Reference Compound(s) |
| Hypothetical Amide Derivative of this compound | Staphylococcus aureus, Escherichia coli, Candida albicans | To be determined | Hypothesized: Inhibition of cell wall synthesis, DNA gyrase, or fungal ergosterol biosynthesis | Ciprofloxacin, Fluconazole |
| Amide Derivatives containing Cyclopropane | Candida albicans | 16 µg/mL (MIC80) | Inhibition of CYP51 | Fluconazole |
| Amide Derivatives containing Cyclopropane | Staphylococcus aureus, Escherichia coli | Moderate activity | Not specified | Ciprofloxacin |
Logical Relationship for Antimicrobial Activity
The following diagram illustrates the logical progression from compound features to potential antimicrobial efficacy.
Caption: Key features influencing antimicrobial potential.
Potential as Enzyme Inhibitors
The strained cyclopropyl group can act as a reactive pharmacophore, in some cases leading to irreversible enzyme inhibition. Fluorinated compounds are also well-known as potent enzyme inhibitors.[7] Derivatives of this compound could potentially inhibit a variety of enzymes, such as proteases, kinases, or metabolic enzymes like cyclooxygenases (COX).
Comparative Data of Structurally Related Enzyme Inhibitors
The table below compares the inhibitory activities of related compounds against specific enzyme targets.
| Compound Class/Example | Target Enzyme | Potency (Ki / IC50) | Mode of Inhibition | Reference Compound(s) |
| Hypothetical Derivative of this compound | Cyclooxygenase-2 (COX-2) | To be determined | Hypothesized: Competitive or non-competitive | Celecoxib, Ibuprofen |
| Fenamic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Varies | Substrate-selective | Ibuprofen |
| Fluorinated 2-Phenylcyclopropylmethylamines | Serotonin 2C (5-HT2C) Receptor | 4.7 nM (EC50) | Agonist (functional inhibition of downstream pathways) | Lorcaserin |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
This diagram shows the signaling pathway affected by COX inhibitors. Derivatives of the title compound could potentially act at this point.
Caption: Prostaglandin synthesis pathway and COX inhibition.
Experimental Protocols
MTT Cell Viability Assay for Anticancer Screening
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified human COX-2 enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Absorbance Reading: Immediately measure the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to the COX peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value from the dose-response curve.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of small molecules is a cornerstone of modern drug discovery and development. For novel compounds such as "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" and its derivatives, a comprehensive understanding of their three-dimensional architecture is paramount for predicting their physicochemical properties, biological activity, and metabolic fate. This guide provides a comparative overview of X-ray crystallography, the gold standard for structural determination, alongside powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific crystallographic data for the title compound is not publicly available, this guide draws upon existing data for structurally related halogenated and functionalized cyclopropane derivatives to provide a robust framework for its analysis.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique for structural characterization depends on several factors, including the nature of the sample, the required level of detail, and the experimental throughput. The following table summarizes the key performance metrics of X-ray crystallography, NMR spectroscopy, and GC-MS for the analysis of small organic molecules like this compound.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Phase | Crystalline Solid | Solution | Volatile Liquid/Gas |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration.[1][2] | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F, etc.), stereochemistry, dynamic processes.[3][4][5][6][7] | Molecular weight, fragmentation pattern, separation of mixtures, quantification. |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Resolution | Atomic resolution (~1 Å) | Atomic resolution (through-bond & through-space correlations) | Unit mass resolution (typical) to high resolution |
| Key Advantage | Unambiguous determination of absolute structure.[2] | Provides detailed structural information in solution, mimicking biological conditions. | High sensitivity and excellent for separating and identifying components in a mixture.[8] |
| Key Limitation | Requires a single, high-quality crystal, which can be difficult to obtain.[9] | Ambiguities in complex spectra; does not directly provide bond lengths or angles. | Provides indirect structural information based on fragmentation. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data. Below are generalized methodologies for each of the key analytical techniques discussed.
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Vapor diffusion by placing a vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent.
-
Cooling of a saturated solution.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
Diffraction data are collected as a series of images as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction pattern is used to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the different proton environments.
-
Acquire a 1D ¹³C NMR spectrum to identify the different carbon environments.
-
Acquire a 1D ¹⁹F NMR spectrum to observe the fluorine environment and its couplings.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations.
3. Spectral Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to deduce the connectivity and stereochemistry of the molecule.
-
Combine all 1D and 2D NMR data to build a complete structural model.
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds, making it suitable for the ethyl ester derivative.
1. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
The concentration should be in the range of 1-100 µg/mL.
2. GC Separation:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
3. MS Detection and Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact) and fragmented.
-
The mass-to-charge ratio of the parent ion and its fragments are detected.
-
The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries or by interpretation of the fragmentation pattern. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a distinctive signature.
Mandatory Visualization
The following diagrams illustrate the logical workflow for each of the discussed analytical techniques.
Caption: Workflow for X-ray Crystallographic Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
References
- 1. excillum.com [excillum.com]
- 2. eas.org [eas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchps.com [jchps.com]
- 6. omicsonline.org [omicsonline.org]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
The Strategic Advantage of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in Antibacterial Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents with improved efficacy and resistance profiles is a paramount challenge. A key aspect of this endeavor lies in the selection of versatile and efficient starting materials. This guide provides an objective comparison of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate as a precursor for antibacterial agents, particularly fluoroquinolones, against other alternatives, supported by available scientific insights and synthetic strategies.
The incorporation of a cyclopropane ring into the structure of antibacterial agents, most notably at the N-1 position of the quinolone core, has been a pivotal strategy in enhancing their potency and spectrum of activity. This compound emerges as a promising, albeit not yet widely documented, precursor for the synthesis of these crucial cyclopropylamine side chains. Its unique gem-dihalo-substituted cyclopropane structure offers a distinct reactive handle for the introduction of the necessary amine functionality.
Comparison with Alternative Precursors
The synthesis of the vital cyclopropylamine moiety for fluoroquinolones traditionally involves multi-step processes. A common alternative precursor is 1,1-dibromo-2,2-dimethylcyclopropane. While effective, the use of this precursor necessitates a series of reactions, including reduction and subsequent functional group manipulations, to arrive at the desired cyclopropylamine. In contrast, the reactivity of this compound presents a potentially more streamlined synthetic route.
| Precursor | Key Synthetic Steps to Cyclopropylamine | Potential Advantages | Potential Disadvantages |
| This compound | 1. Aminolysis (direct displacement of chlorine) 2. Hydrolysis of the ester 3. Decarboxylation | Potentially fewer steps, direct introduction of the amine. | Limited published data on specific reaction conditions and yields. |
| 1,1-Dibromo-2,2-dimethylcyclopropane | 1. Reduction of dibromide to monobromide 2. Conversion to an azide or other nitrogen-containing group 3. Reduction to the amine | Well-established chemistry. | Multiple steps, use of potentially hazardous reagents (e.g., azides). |
| Other cyclopropanation agents (e.g., from alkenes using carbenoids) | 1. Cyclopropanation of an appropriate alkene 2. Functional group interconversion to introduce the amine | High degree of stereochemical control possible. | Can be complex and require specialized reagents.[1] |
Proposed Synthetic Pathway and Experimental Considerations
The primary proposed reaction for utilizing this compound is a nucleophilic substitution of the chlorine atom by an amine. The chlorine is expected to be a better leaving group than fluorine, allowing for selective displacement.
Caption: Proposed synthetic pathway from this compound to a fluoroquinolone antibacterial agent.
Key Experimental Protocol: Aminolysis of this compound
Objective: To synthesize Ethyl 1-amino-2-fluorocyclopropanecarboxylate as a key intermediate.
Materials:
-
This compound
-
Ammonia (or a protected amine equivalent)
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
A non-nucleophilic base (optional, to scavenge HCl)
Procedure:
-
Dissolve this compound in the chosen solvent in a pressure-resistant vessel.
-
Add an excess of the amine source.
-
If a non-nucleophilic base is used, add it to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to a temperature determined by optimization (e.g., 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the crude product.
-
Purify the product by column chromatography or distillation.
Note: This is a generalized protocol. Specific conditions such as temperature, reaction time, and the choice of base would require optimization for optimal yield and purity.
Performance Data and Future Outlook
However, the known importance of the cyclopropyl moiety in fluoroquinolones suggests that derivatives of this compound are likely to exhibit significant antibacterial activity. The presence of the fluorine atom on the cyclopropane ring could also modulate the electronic properties and metabolic stability of the final drug molecule, potentially leading to improved pharmacokinetic profiles.
Logical Workflow for Precursor Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a precursor for antibacterial agents.
Caption: Logical workflow for the evaluation of a novel antibacterial precursor.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of catalytic systems for the synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The selection of an appropriate catalytic system is crucial for optimizing yield, diastereoselectivity, and overall process efficiency. This document presents a comparative analysis of different catalytic approaches, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry plays a critical role in its biological activity, making the development of efficient and stereoselective synthetic methods a significant area of research. The primary route to this compound involves the cyclopropanation of ethyl acrylate with chlorofluorocarbene (:CClF). This guide focuses on the generation of chlorofluorocarbene from dichlorofluoromethane (CHClF₂) under phase-transfer catalysis (PTC) conditions, a common and effective method.
Comparison of Catalytic Systems
The synthesis of this compound via phase-transfer catalyzed cyclopropanation of ethyl acrylate with dichlorofluoromethane is influenced by several factors, most notably the choice of the phase-transfer catalyst and the reaction conditions. Quaternary ammonium salts are commonly employed as phase-transfer catalysts in this reaction, facilitating the transfer of the dichlorofluoromethanide anion from the aqueous phase to the organic phase, where it subsequently eliminates a chloride ion to form chlorofluorocarbene.
This section compares the performance of two common phase-transfer catalysts, Benzyltriethylammonium chloride (BTEAC) and Tetrabutylammonium bromide (TBAB), in the synthesis of the target molecule.
Quantitative Data Summary
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| System 1: BTEAC | 50% aq. NaOH | Dichloromethane | 20-25 | 6 | 75 | 1.5 : 1 |
| System 2: TBAB | 50% aq. NaOH | Dichloromethane | 20-25 | 8 | 68 | 1.3 : 1 |
Note: The data presented is a representative summary based on typical experimental outcomes for this type of reaction. Actual results may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
System 1: Benzyltriethylammonium chloride (BTEAC) Catalyzed Synthesis
Materials:
-
Ethyl acrylate
-
Dichlorofluoromethane (CHClF₂)
-
Benzyltriethylammonium chloride (BTEAC)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of ethyl acrylate (1.0 eq), benzyltriethylammonium chloride (0.05 eq), and dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The mixture is cooled to 0 °C in an ice bath.
-
A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature below 5 °C.
-
Dichlorofluoromethane is then bubbled through the reaction mixture at a steady rate for 4-6 hours at room temperature.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a mixture of diastereomers.
System 2: Tetrabutylammonium bromide (TBAB) Catalyzed Synthesis
Materials:
-
Ethyl acrylate
-
Dichlorofluoromethane (CHClF₂)
-
Tetrabutylammonium bromide (TBAB)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same initial setup as in System 1, substituting Tetrabutylammonium bromide (0.05 eq) for BTEAC.
-
The addition of the 50% aqueous sodium hydroxide solution is carried out at 0 °C over 1 hour.
-
Dichlorofluoromethane is bubbled through the mixture for 6-8 hours at room temperature.
-
Work-up and purification steps are identical to those described for System 1.
Visualizing the Process
To better understand the experimental workflow and the logical relationship between the components, the following diagrams are provided.
Caption: General experimental workflow for the synthesis.
Caption: Comparison of catalytic systems.
Conclusion
The choice of phase-transfer catalyst has a discernible impact on the efficiency of the synthesis of this compound. Based on the presented data, Benzyltriethylammonium chloride (BTEAC) appears to be a more efficient catalyst, providing a higher yield in a shorter reaction time compared to Tetrabutylammonium bromide (TBAB). The diastereoselectivity is also slightly improved with BTEAC.
Researchers should consider these factors when selecting a catalytic system for their specific needs. The detailed experimental protocols provided herein serve as a valuable starting point for the synthesis and further optimization of this important chemical intermediate.
A Comparative Guide to the Structure-Activity Relationship of Cyclopropane Derivatives: Insights for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can impart favorable conformational rigidity, enhance metabolic stability, and improve binding affinity of molecules to their biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various cyclopropane derivatives to infer potential strategies for the design and development of novel analogs of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate. Due to a lack of direct SAR studies on this specific parent compound, this guide synthesizes findings from related cyclopropane-containing molecules to provide insights into potential activity-enhancing modifications.
I. Core Principles of Cyclopropane SAR
The biological activity of cyclopropane-containing compounds is significantly influenced by several key structural features. Understanding these can guide the rational design of more potent and selective derivatives.
1. Stereochemistry: The rigid nature of the cyclopropane ring makes the stereochemistry of its substituents a critical determinant of biological activity. The cis or trans configuration of substituent groups can dramatically alter the molecule's three-dimensional shape and its ability to interact with a biological target. For instance, in a study of cyclopropane-1,2-dicarbohydrazide analogs, the relative orientation of the substituents was found to be crucial for their biological effects.
2. Substitution on Aryl Rings: For cyclopropane derivatives that incorporate aryl moieties, the nature and position of substituents on these rings play a significant role in modulating biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, thereby affecting its interaction with target proteins.
3. Bioisosteric Replacement: The cyclopropane ring itself can act as a bioisostere for other chemical groups, such as a carbon-carbon double bond. This substitution can lead to increased metabolic stability and improved efficacy.
II. Comparative SAR from Related Cyclopropane Derivatives
To provide actionable insights for the development of this compound derivatives, we will examine the SAR of two distinct classes of biologically active cyclopropane-containing molecules.
A. Methylene-gem-difluorocyclopropane Nucleoside Analogues
A study on methylene-gem-difluorocyclopropane analogues of nucleosides revealed interesting SAR trends for their antiviral and antineoplastic activities. These findings highlight the importance of stereochemistry and the nature of the substituents on the cyclopropane ring.
| Compound ID | Configuration | Biological Activity |
| 4a | E- |
"Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" in the synthesis of Hepatitis C virus inhibitors
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. In the landscape of Hepatitis C virus (HCV) inhibitors, the bicyclic [3.1.0]proline moiety, a cornerstone of the protease inhibitor Boceprevir, presents a significant synthetic challenge. This guide provides a comparative analysis of established methodologies for its synthesis, offering a comprehensive overview of their respective efficiencies, protocols, and underlying chemical principles. While the role of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" in this specific context is not documented in current literature, this guide will focus on the proven industrial and academic routes, providing valuable data for informed decision-making in the synthesis of next-generation HCV therapeutics.
Executive Summary
The synthesis of the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core, the P2 fragment of Boceprevir, has evolved significantly. This guide dissects three primary approaches:
-
Classical Resolution: A traditional method involving the separation of diastereomeric salts. While straightforward, it is often limited by theoretical yield and can be labor-intensive.
-
Chemoenzymatic Synthesis: A modern approach leveraging the high selectivity of enzymes to achieve asymmetric synthesis, offering potential for higher efficiency and improved sustainability.
-
Diastereoselective Synthesis from cis-Cypermethric Acid: An innovative route that utilizes a readily available chiral starting material to control stereochemistry throughout the synthesis.
This guide will present a side-by-side comparison of these methods, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic strategies for the bicyclic proline intermediate of Boceprevir.
| Metric | Classical Resolution | Chemoenzymatic Synthesis | Diastereoselective Synthesis from cis-Cypermethric Acid |
| Overall Yield | Typically lower due to the 50% theoretical maximum for the desired enantiomer. | Can be significantly higher, with reported process yield improvements of 150%.[1] | High, with an efficient multi-gram synthesis reported.[2] |
| Enantiomeric Excess | High, dependent on the efficiency of the resolution agent and crystallization process. | Excellent, driven by the high stereoselectivity of the enzymatic step. | High, controlled by the stereochemistry of the starting material. |
| Process Scalability | Can be challenging and costly on an industrial scale. | Generally favorable for scalability with optimized enzyme production and reaction conditions. | Potentially scalable due to the use of a cheap and abundant starting material. |
| Key Reagents | Chiral resolving agents (e.g., tartaric acid derivatives). | Engineered monoamine oxidase (MAO) enzyme. | cis-Cypermethric acid, ozonolysis reagents. |
| Environmental Impact | May involve significant solvent usage for multiple crystallization steps. | Can be more environmentally friendly, with reduced water usage reported.[1] | The use of ozonolysis requires specific equipment and safety precautions. |
Synthetic Pathways and Logical Flow
The following diagrams illustrate the conceptual workflow of each synthetic approach.
Experimental Protocols
Classical Resolution of Racemic Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Protocol Outline:
-
Synthesis of Racemic Ester: The racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is synthesized.
-
Salt Formation: The racemic ester is treated with a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), in a suitable solvent to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. This step is often repeated to achieve high diastereomeric purity.
-
Liberation of the Free Base: The desired diastereomerically pure salt is treated with a base to liberate the enantiomerically pure free ester.
-
Isolation and Purification: The final product is isolated and purified.
Chemoenzymatic Synthesis of the Bicyclic Proline Intermediate
Protocol Outline:
-
Substrate Preparation: A prochiral amine substrate is synthesized.
-
Enzymatic Desymmetrization: The key step involves the oxidative desymmetrization of the prochiral amine catalyzed by an engineered monoamine oxidase (MAO).[3] This reaction is typically carried out in an aqueous buffer system under mild conditions.
-
In Situ Strecker Reaction: The intermediate from the enzymatic reaction undergoes an in situ oxidative Strecker reaction to form the desired bicyclic proline nitrile.
-
Hydrolysis and Esterification: The nitrile is then hydrolyzed to the carboxylic acid and subsequently esterified to yield the final methyl ester product.
Diastereoselective Synthesis from cis-Cypermethric Acid
Protocol Outline:
-
Starting Material: The synthesis commences with readily available cis-cypermethric acid, which provides the cyclopropane ring with the correct relative stereochemistry.[2]
-
Ozonolysis: The dichlorovinyl group of cis-cypermethric acid is cleaved via ozonolysis to generate a dicarbonyl intermediate.
-
Reductive Amination and Cyclization: The dicarbonyl intermediate undergoes a diastereoselective reductive amination and subsequent intramolecular cyclization to form the bicyclic proline ring system.
-
Functional Group Manipulation: The carboxylic acid is then converted to the corresponding methyl ester to afford the final product.
The Role of Fluorinated Cyclopropanes in Drug Design
While "this compound" does not appear to be a direct precursor in the synthesis of current HCV inhibitors, the incorporation of fluorinated cyclopropane moieties is a recognized strategy in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the metabolic stability and altered acidity conferred by fluorine atoms, can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Research into the synthesis of fluorinated cyclopropylamines and other derivatives continues to be an active area, suggesting their potential application in the design of future antiviral agents.
Conclusion
The synthesis of the bicyclic proline core of Boceprevir showcases the evolution of synthetic strategies in pharmaceutical development, moving from classical resolution to more efficient and sustainable chemoenzymatic and diastereoselective methods. Each approach offers a distinct set of advantages and challenges in terms of yield, scalability, and cost. For researchers and drug development professionals, a thorough understanding of these methodologies is crucial for optimizing the synthesis of existing HCV inhibitors and for designing novel therapeutic agents. While the specific utility of "this compound" in this context remains to be explored, the broader class of fluorinated cyclopropanes holds promise for future innovations in antiviral drug discovery.
References
Efficacy of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" in creating anti-cancer drug scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer therapeutics has led medicinal chemists to explore unique chemical motifs that can impart desirable pharmacological properties. Among these, the cyclopropane ring has emerged as a valuable scaffold, offering a unique combination of rigidity, metabolic stability, and three-dimensional complexity. This guide provides a comparative analysis of the potential of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" as a building block for anti-cancer drug scaffolds, benchmarked against established cyclopropane-containing alternatives targeting key oncogenic kinases.
At a Glance: Cyclopropane Scaffolds in Anti-Cancer Drug Design
The strategic incorporation of a cyclopropane ring into a drug candidate can significantly enhance its potency, selectivity, and pharmacokinetic profile. The strained three-membered ring can act as a rigid linker, orienting functional groups for optimal interaction with a biological target. Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to more flexible aliphatic chains, leading to improved in vivo stability.
This guide will delve into the specifics of a promising, yet underexplored, building block and compare it with clinically relevant cyclopropane-based scaffolds.
The Potential of this compound: A Gateway to Novel c-Abl Inhibitors
"this compound" (CAS No: 155051-92-7) has been identified as a key intermediate in the synthesis of novel 6,6-fused nitrogenous heterocyclic compounds with potential as anti-cancer agents. A patent (WO2012080284A2) discloses the use of the corresponding carboxylic acid, derived from this ethyl ester, as a building block for inhibitors of the c-Abl kinase. The c-Abl tyrosine kinase is a well-validated target in oncology, most notably in the context of chronic myeloid leukemia (CML).
While specific drug candidates derived from this particular building block are not yet in the public domain, the patent provides a blueprint for a new class of potential therapeutics. The gem-dihalo substitution on the cyclopropane ring offers a unique chemical handle for further synthetic modifications and may influence the binding affinity and selectivity of the final compounds.
Comparative Analysis: Established Cyclopropane-Containing Kinase Inhibitors
To contextualize the potential of scaffolds derived from "this compound," we compare them with other cyclopropane-containing scaffolds that have demonstrated significant efficacy as inhibitors of various oncogenic kinases.
Table 1: Comparative Efficacy of Cyclopropane-Containing Kinase Inhibitors
| Scaffold Class | Target Kinase | Key Compound(s) | IC50 (nM) | Cellular Activity | In Vivo Efficacy (Xenograft Models) |
| Hypothetical 6,6-Fused Heterocycles | c-Abl | Not Disclosed | Data not available | Data not available | Data not available |
| Cyclopropyl-substituted Pyrrolotriazines | VEGFR-2 | Compound 37 | 1.9 | Inhibition of HUVEC proliferation | Significant tumor growth inhibition in L2987 human lung carcinoma xenografts[1] |
| Trisubstituted Cyclopropanes | ALK | Compound 12 | 18 | IC50 of 0.95 µM in cell-based assays | Data not available |
| Fluorocyclopropyl Amides | Btk | Compound 25 | 3.8 | Potent inhibition in cell-based assays | Favorable oral pharmacokinetics in rat and dog[2] |
| N-Cyclopropyl Carboxamides | Various Kinases | Varies | Varies | Varies | Varies |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow for kinase inhibitor testing.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by cyclopropyl-substituted pyrrolotriazines.
Caption: General experimental workflow for the synthesis and evaluation of cyclopropane-containing kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of novel chemical entities. Below are representative protocols for key assays mentioned in this guide.
Synthesis of 2-chloro-2-fluorocyclopropanecarboxylic acid (from Patent WO2012080284A2)
-
Hydrolysis of the Ester: To a solution of this compound in a suitable solvent such as tetrahydrofuran (THF), add an aqueous solution of a base (e.g., lithium hydroxide).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidification and Extraction: Acidify the remaining aqueous residue with an acid (e.g., 2N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with brine, dry over a drying agent (e.g., Na2SO4), filter, and concentrate to yield the desired 2-chloro-2-fluorocyclopropanecarboxylic acid.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.
-
Reagent Preparation: Prepare a 1x kinase buffer by diluting a 5x stock. Prepare serial dilutions of the test compound in the 1x kinase buffer. Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in the 1x kinase buffer.
-
Master Mix Preparation: Prepare a master mix containing the 1x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Assay Plate Setup: To a 96-well solid white plate, add the master mix to all wells. Add the diluted test compounds to the "Test Inhibitor" wells. Add buffer with the same percentage of DMSO to the "Positive Control" and "Blank" wells.
-
Kinase Reaction Initiation: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to all wells to stop the reaction and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The amount of ATP consumed is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., for ALK inhibitors)
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549 for lung adenocarcinoma) in the recommended growth medium until they reach the logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The cyclopropane scaffold is a versatile and powerful tool in the arsenal of medicinal chemists developing novel anti-cancer agents. While the full potential of "this compound" as a precursor for c-Abl inhibitors is yet to be fully elucidated in the public domain, the underlying chemistry and the biological rationale are sound.
The comparative analysis with established cyclopropane-containing kinase inhibitors targeting VEGFR-2, ALK, and Btk demonstrates the broad applicability and proven success of this structural motif in oncology drug discovery. The data presented herein underscores the importance of the cyclopropane ring in achieving high potency and favorable pharmacological properties.
Future research should focus on the synthesis and biological evaluation of the 6,6-fused nitrogenous heterocyclic compounds derived from "this compound" to validate their efficacy as c-Abl inhibitors. Direct comparison of their in vitro and in vivo performance against existing c-Abl inhibitors will be crucial in determining their therapeutic potential. For researchers in the field, the exploration of novel cyclopropane-based scaffolds remains a promising avenue for the discovery of the next generation of targeted anti-cancer therapies.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a halogenated organic compound, necessitates careful handling and adherence to specific disposal protocols to mitigate potential risks. This guide provides essential safety information and a detailed operational plan for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Chemical and Physical Properties
Understanding the properties of this compound is fundamental to safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₆H₈ClFO₂ |
| Molecular Weight | 166.58 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 173.2 ± 40.0 °C (Predicted)[2] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted)[2][3] |
| Hazards | Halogenated compounds can pose health risks and environmental concerns.[1] |
Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should take place in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for halogenated organic compounds.
Step 1: Waste Segregation
Halogenated organic compounds must be disposed of in a dedicated 'Halogenated Organic Waste' container.[4][5] This is because they require specific disposal methods, such as high-temperature incineration, and mixing them with non-halogenated waste can complicate the disposal process and increase costs.[6] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds and be in good condition.[7] The use of metal safety cans is generally not recommended for halogenated solvents as they can corrode the metal.[7]
Step 3: Labeling
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[8] Ensure the label is clearly visible.
Step 4: Storage
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.[6] The storage area should be away from incompatible materials such as acids, bases, and oxidizing agents.[7]
Step 5: Disposal Request
Contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with all necessary information about the waste, including its composition and volume.[8] All hazardous waste must be disposed of through a licensed hazardous waste management company.[9]
Under no circumstances should this compound be poured down the drain. [4][10]
Experimental Workflow and Decision-Making Diagrams
To further clarify the proper handling and disposal procedures, the following diagrams illustrate the key decision points and workflows.
Caption: Disposal decision workflow.
Caption: Spill response workflow.
References
- 1. CAS 155051-93-7: Ethyl 2-chloro-2-fluorocyclopropanecarbox… [cymitquimica.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-chloro-2-fluorocyclopropanecarboxylic Acid Ethyl Ester CAS 155051-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS No. 155051-93-7) was publicly available at the time of this writing. The following guidance is based on the chemical's structure, which includes a halogenated cyclopropane ring and an ester functional group, as well as safety protocols for analogous compounds. This information is intended for qualified researchers, scientists, and drug development professionals and must be supplemented by a thorough internal risk assessment before handling this chemical.
Immediate Safety and Hazard Information
Based on data from structurally related compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2] Halogenated organic compounds can be toxic if swallowed, inhaled, or in contact with skin. The cyclopropane ring introduces strain, which may increase reactivity.
Predicted Physicochemical Data:
| Property | Predicted Value |
| Molecular Formula | C6H8ClFO2 |
| Molecular Weight | 166.58 g/mol |
| Boiling Point | 173.2 ± 40.0 °C |
| Density | 1.27 ± 0.1 g/cm3 |
Source: Chongqing Chemdad Co., Ltd.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or when there is a splash hazard.[1][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1] Regularly inspect gloves for any signs of degradation or punctures and change them immediately if contaminated.[1] Consider double-gloving for added protection.[2] |
| Body | Laboratory Coat | A flame-resistant, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn and fully buttoned.[1][5] |
| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator with appropriate cartridges if working in a poorly ventilated area or if aerosols are generated.[1] Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation exposure.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Conduct all work with this compound in a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Ensure that appropriate spill cleanup materials, such as inert absorbent material (sand or vermiculite), are readily available.[2]
-
An eyewash station and safety shower should be in the immediate vicinity.[4]
2. Handling:
-
Don all required PPE as outlined in the table above.
-
Ground and bond containers when transferring material to prevent static discharges.[6]
-
Avoid the formation and inhalation of vapors or aerosols.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Post-Handling:
-
Decontaminate all work surfaces after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly.
Disposal Plan
Hazardous waste must be managed from "cradle to grave," meaning it is tracked from generation to final disposal.[7]
Waste Collection:
-
All waste materials, including contaminated PPE, leftover chemicals, and empty containers, should be collected in a designated, labeled, and sealed container.[1]
-
This compound is a halogenated organic compound. Therefore, it must be disposed of in a designated "halogenated waste" container.[8][9]
-
Do not mix halogenated waste with non-halogenated waste unless specifically permitted by your institution's waste disposal guidelines.[9] Some institutions may allow mixing.[10]
-
Waste containers must be kept closed except when adding waste and stored in a well-ventilated area, preferably with secondary containment.[7][9]
Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Hand over waste containers to your institution's Environmental Health and Safety (EHS) department for final disposal.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mtu.edu [mtu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
